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  • Product: Carbobenzyloxysarcosylglycine
  • CAS: 15146-74-4

Core Science & Biosynthesis

Foundational

Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly-OH): Chemical Properties, Stability, and Applications in Advanced Peptide Engineering

Executive Summary Carbobenzyloxysarcosylglycine, commonly abbreviated as Cbz-Sar-Gly-OH or Z-Sar-Gly-OH, is a highly specialized, protected dipeptide building block utilized in advanced peptidomimetic synthesis, transiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbobenzyloxysarcosylglycine, commonly abbreviated as Cbz-Sar-Gly-OH or Z-Sar-Gly-OH, is a highly specialized, protected dipeptide building block utilized in advanced peptidomimetic synthesis, transition-state analog design, and targeted drug delivery systems. By incorporating an N-methylated amino acid (sarcosine) and orthogonal protecting groups, this molecule overcomes the inherent limitations of native peptides—specifically, poor proteolytic stability and uncontrolled conformational flexibility.

This technical guide explores the physicochemical properties, structural dynamics, and degradation kinetics of Cbz-Sar-Gly-OH. It also provides self-validating experimental workflows for its synthesis and integration into complex molecular architectures, designed specifically for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

The utility of Cbz-Sar-Gly-OH stems from its tripartite structure:

  • The Cbz (Carbobenzyloxy) Group: An N-terminal urethane protecting group that provides high lipophilicity and stability against mild bases and nucleophiles.

  • The Sarcosine (N-Methylglycine) Residue: The N-methylation eliminates a hydrogen-bond donor, radically altering the molecule's conformational landscape and increasing its resistance to enzymatic degradation.

  • The Glycine Residue: Provides a sterically unhindered C-terminus, facilitating downstream coupling reactions.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of Cbz-Sar-Gly-OH, which are critical for calculating reaction stoichiometry and predicting solvent compatibility [4].

PropertyValueStructural Implication
IUPAC Name 2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]acetic acidDefines the exact connectivity of the urethane and tertiary amide.
Molecular Formula C₁₃H₁₆N₂O₅Stoichiometric basis for mass-to-mole conversions.
Molecular Weight 280.28 g/mol Essential for calculating yield and equivalents in coupling.
Exact Mass 280.1059 DaTarget mass for high-resolution mass spectrometry (HRMS).
H-Bond Donors 2 (Gly-NH, COOH)Determines solubility in polar protic solvents.
H-Bond Acceptors 5 (Carbonyls, Ether O)Facilitates interactions with target enzyme active sites.
Rotatable Bonds 8Indicates a highly flexible backbone, restricted only by the tertiary amide.

Conformational Dynamics & Proteolytic Evasion

The Cis/Trans Isomerization of the Tertiary Amide

Unlike standard secondary amides in peptides, which exist almost exclusively in the trans conformation due to steric clashes, the tertiary amide bond of the sarcosine residue in Cbz-Sar-Gly-OH exists in a dynamic equilibrium between cis and trans states. The energy barrier for this isomerization is significantly lowered because the steric bulk of the N-methyl group is comparable to that of the adjacent alpha-carbon. This unique property allows Cbz-Sar-Gly-OH to act as a structural pivot in the synthesis of cyclic tetrapeptides and octapeptides, facilitating ring closure that would be sterically forbidden in non-methylated sequences [2].

Mechanism of Proteolytic Stability

The N-methylation of sarcosine is the primary driver of the molecule's stability against proteolytic degradation. Most proteases, such as pepsin and carboxypeptidase, rely on hydrogen bonding with the substrate's amide NH to properly orient the scissile bond within the catalytic triad.

By replacing this proton with a methyl group, Cbz-Sar-Gly-OH achieves two distinct evasion mechanisms:

  • Loss of Recognition: The critical hydrogen bond cannot form, preventing the enzyme from locking the substrate into the transition state.

  • Steric Shielding: The bulky methyl group physically blocks the approach of the catalytic water molecule required for hydrolysis.

Interestingly, when incorporated into phosphonic acid transition-state analogs, the N-methyl group of the Cbz-Sar-Gly analog does not disturb the overall binding orientation in pepsin, because the specific active-site contact at that position is a flexible threonine side chain [1].

G A Cbz-Sar-Gly-OH (Trans Isomer) B Cbz-Sar-Gly-OH (Cis Isomer) A->B Thermal/Solvent Equilibration C Protease Interaction (e.g., Pepsin) A->C Binding B->C Binding D Steric Hindrance (N-Methyl Group) C->D Active Site Contact E Proteolytic Cleavage Blocked D->E Inhibition of Hydrolysis

Conformational dynamics of Cbz-Sar-Gly-OH and mechanism of proteolytic resistance.

Stability Profile & Degradation Kinetics

Understanding the chemical stability of Cbz-Sar-Gly-OH is critical for designing orthogonal deprotection strategies during solid-phase or solution-phase peptide synthesis.

  • Urethane (Cbz) Stability: The benzyloxycarbonyl group is highly stable to basic conditions (e.g., piperidine, NaOH) and mild acids (e.g., Trifluoroacetic acid, TFA). It degrades only under severe acidic conditions (e.g., 33% HBr in acetic acid) or via catalytic hydrogenolysis (H₂/Pd-C). This allows for the selective cleavage of C-terminal protecting groups (like tert-butyl esters) without disturbing the N-terminus.

  • Amide Bond Stability: The sarcosyl-glycine tertiary amide is highly resistant to both acid- and base-catalyzed hydrolysis compared to secondary amides. Prolonged exposure to strong aqueous acids (e.g., 6M HCl at 110°C for 24 hours) is required to fully hydrolyze the dipeptide into its constituent amino acids.

Self-Validating Experimental Workflows

The synthesis of Cbz-Sar-Gly-OH requires careful control of reaction conditions due to the steric hindrance of the secondary amine of sarcosine. The following mixed anhydride protocol is optimized for high yield and purity [3].

Protocol: Synthesis of Cbz-Sar-Gly-OH via Mixed Anhydride Activation

Rationale: The mixed anhydride method is chosen over standard carbodiimide (DCC/DIC) coupling because it provides superior kinetics for sterically hindered N-methylated amino acids, minimizing the formation of unreactive N-acylurea byproducts.

Step 1: Activation of Z-Sar-OH

  • Dissolve 6.37 mmol of Z-Sar-OH in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Add 6.37 mmol of N-methylmorpholine (NMM).

    • Causality: NMM acts as a non-nucleophilic base to scavenge the HCl generated in the next step, preventing the acidification of the reaction mixture without competing for the electrophilic center.

  • Cool the solution to -15°C using a dry ice/ethylene glycol bath.

  • Dropwise, add 6.37 mmol of isobutyl chloroformate.

    • Causality: The strict maintenance of -15°C is critical. At higher temperatures, the resulting mixed anhydride will rapidly disproportionate into a symmetrical anhydride and an unreactive ester, drastically reducing the yield.

Step 2: Nucleophilic Coupling

  • In a separate flask, prepare a cooled suspension of H-Gly-OtBu (9.56 mmol) and NMM (1.05 mL) in THF.

    • Self-Validation: The use of the tert-butyl ester ensures that the glycine acts exclusively as an amine nucleophile, preventing unwanted oligomerization.

  • Add the H-Gly-OtBu suspension to the activated Z-Sar-OH mixture. Stir for 10 minutes at -15°C, then allow it to slowly warm to room temperature over 2 hours.

    • Self-Validation: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the Z-Sar-OH spot confirms the completion of the coupling.

Step 3: Orthogonal Deprotection

  • Isolate the Z-Sar-Gly-OtBu intermediate via standard aqueous workup (washing with 5% citric acid and 5% NaHCO₃).

  • Dissolve the intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) and stir for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl ester via an acid-catalyzed E1 elimination, liberating the free carboxylic acid while leaving the Cbz group entirely intact.

  • Evaporate the solvent under reduced pressure to yield the final Cbz-Sar-Gly-OH product.

G Step1 Z-Sar-OH + Isobutyl Chloroformate (-15°C, THF, NMM) Step2 Mixed Anhydride Intermediate Step1->Step2 Activation Step3 Addition of H-Gly-OtBu (NMM, THF) Step2->Step3 Coupling Step4 Z-Sar-Gly-OtBu (Protected Dipeptide) Step3->Step4 Amide Bond Formation Step5 TFA Cleavage of tBu (or Catalytic Hydrogenation for Z) Step4->Step5 Deprotection Step6 Z-Sar-Gly-OH (Free Acid) Step5->Step6 Purification

Step-by-step synthetic workflow for Cbz-Sar-Gly-OH via mixed anhydride activation.

Applications in Advanced Therapeutics

Beyond its role as a fundamental building block, Cbz-Sar-Gly-OH and its deprotected derivatives are actively utilized in modern drug design:

  • Targeted Metal-Based Chemotherapeutics: Researchers have successfully functionalized Au(III)-dithiocarbamato complexes with dipeptides like Sar-Gly. By exploiting the peptide transporters PEPT1 and PEPT2—which are frequently upregulated in tumor microenvironments—these complexes achieve site-specific delivery, drastically reducing the nephrotoxicity traditionally associated with platinum-based drugs like cisplatin [3].

  • Transition-State Analogs: In the development of aspartic peptidase inhibitors (e.g., for pepsin or HIV protease), the Sar-Gly motif is used to probe the active site. The N-methyl group introduces specific structural constraints that help map the flexibility of the enzyme's binding pockets, proving that certain active-site contacts (like threonine side chains) can accommodate significant steric bulk without disrupting the transition-state mimicry [1].

References

  • Transition State Analogy of Phosphonic Acid Peptide Inhibitors of Pepsin Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Cyclic Tetra- and Octapeptides of Sarcosine in Combination with Alanine or Glycine. Syntheses and Conformation Source: Acta Chemica Scandinavica URL:[Link]

  • Anti-cancer chemotherapeutics in target therapy: from advanced preclinical studies on Pt(II), Pd(II) and Au(III) dithiocarbamato complexes to site-specific delivery strategies Source: Padua Research Archive (Università degli Studi di Padova) URL:[Link]

  • PubChemLite - Carbobenzyloxysarcosylglycine (C13H16N2O5) Source: PubChem / LCSB URL:[Link]

Exploratory

Carbobenzyloxysarcosylglycine (Z-Sar-Gly-OH): Comprehensive Characterization, Synthesis, and Applications in Peptidomimetics

Executive Summary Carbobenzyloxysarcosylglycine, commonly abbreviated as Z-Sar-Gly-OH or Cbz-Sar-Gly-OH, is a synthetically valuable dipeptide derivative utilized extensively in the development of peptidomimetics, prodru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbobenzyloxysarcosylglycine, commonly abbreviated as Z-Sar-Gly-OH or Cbz-Sar-Gly-OH, is a synthetically valuable dipeptide derivative utilized extensively in the development of peptidomimetics, prodrugs, and targeted delivery systems. The presence of the carbobenzyloxy (Cbz/Z) protecting group combined with the N-methylated amino acid sarcosine (N-methylglycine) imparts unique structural rigidity and proteolytic stability to the molecule. As an Application Scientist, understanding the precise physicochemical properties—specifically its CAS registry number and molecular weight—is the foundational step for integrating this compound into complex solid-phase or solution-phase peptide synthesis workflows.

Chemical Identity & Physicochemical Properties

Accurate mass determination and structural validation are critical for downstream analytical workflows, such as LC-MS/MS and NMR. The following table summarizes the core chemical identifiers and properties of Carbobenzyloxysarcosylglycine [1, 2].

PropertyValueCausality / Significance
IUPAC Name 2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]acetic acidDefines the exact connectivity of the Cbz group, sarcosine, and glycine residues.
CAS Registry Number 15146-74-4Essential for regulatory tracking, procurement, and database querying [2].
Molecular Formula C₁₃H₁₆N₂O₅Confirms the atomic composition for elemental analysis.
Molecular Weight 280.28 g/mol Required for stoichiometric calculations in coupling reactions.
Monoisotopic Mass 280.10593 DaCritical for high-resolution mass spectrometry (HRMS) identification [1].
InChIKey HZTCJXSEHNRBTH-UHFFFAOYSA-NEnables exact digital structural searching across chemical databases [1].

Structural Significance in Drug Development

The architectural design of Z-Sar-Gly-OH is not arbitrary; it serves specific mechanistic functions in drug design:

  • Carbobenzyloxy (Cbz) Protection: The Cbz group provides orthogonal protection that is stable to acidic conditions (like TFA used in Boc chemistry) but can be cleanly removed via catalytic hydrogenolysis (H₂/Pd-C). This allows for selective deprotection strategies in complex peptide synthesis.

  • Sarcosine (N-methylglycine) Incorporation: The N-methylation of the peptide bond eliminates the amide hydrogen, preventing it from acting as a hydrogen bond donor. This local disruption of secondary structures (like alpha-helices or beta-sheets) increases the peptide's solubility and significantly enhances its resistance to enzymatic degradation by exopeptidases.

  • Glycine Terminus: The achiral nature of glycine prevents any risk of epimerization during C-terminal activation and coupling, ensuring high stereochemical fidelity of the final product.

Synthetic Methodology & Experimental Protocol

To ensure high purity and yield, the synthesis of Z-Sar-Gly-OH is typically performed via a stepwise solution-phase peptide coupling strategy. The protocol below is a self-validating system; the use of an ester-protected glycine prevents unwanted polymerization, while the specific coupling reagents minimize side reactions.

Step-by-Step Synthesis Protocol
  • Preparation of Z-Sar-OH: Dissolve Sarcosine in aqueous NaOH. Slowly add Benzyl chloroformate (Cbz-Cl) dropwise at 0°C while maintaining the pH at 9-10. Acidify the mixture to pH 2 with HCl and extract with ethyl acetate to isolate Z-Sar-OH.

  • Activation and Coupling: Dissolve Z-Sar-OH (1.0 eq) and H-Gly-OtBu·HCl (1.1 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt.

  • Addition of Coupling Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) at 0°C. Stir the reaction mixture at room temperature for 12 hours. Causality: HOBt is critical here to suppress the formation of N-acylurea byproducts and accelerate the aminolysis.

  • Workup of Intermediate: Wash the organic layer successively with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield Z-Sar-Gly-OtBu.

  • Deprotection: Treat Z-Sar-Gly-OtBu with a mixture of Trifluoroacetic acid (TFA) and DCM (1:1 v/v) for 2 hours at room temperature to cleave the tert-butyl ester.

  • Isolation: Evaporate the TFA under reduced pressure, co-evaporate with toluene to remove residual acid, and precipitate the final product (Z-Sar-Gly-OH) using cold diethyl ether.

Reaction Workflow Visualization

G A Cbz-Cl + Sarcosine (pH 9-10, 0°C) B Z-Sar-OH (Intermediate) A->B C H-Gly-OtBu EDC/HOBt, DIPEA B->C D Z-Sar-Gly-OtBu (Protected Dipeptide) C->D E TFA/DCM (Ester Cleavage) D->E F Z-Sar-Gly-OH (Target: CAS 15146-74-4) E->F

Caption: Stepwise solution-phase synthesis workflow for Carbobenzyloxysarcosylglycine (Z-Sar-Gly-OH).

Analytical Validation

To confirm the integrity of the synthesized Z-Sar-Gly-OH, the following analytical validations must be performed:

  • LC-MS Analysis: Electrospray ionization mass spectrometry (ESI-MS) should be utilized. The theoretical monoisotopic mass is 280.10593 Da [1]. In positive ion mode, the expected adducts are[M+H]⁺ at m/z 281.11 and [M+Na]⁺ at m/z 303.09.

  • NMR Spectroscopy: ¹H-NMR (in DMSO-d₆) will show the characteristic aromatic protons of the Cbz group (multiplet, ~7.3 ppm), the benzylic CH₂ (singlet, ~5.1 ppm), the N-methyl group of sarcosine (singlet, ~2.8-2.9 ppm, often exhibiting rotamers due to the tertiary amide bond), and the alpha-protons of glycine.

References

  • PubChemLite, "Carbobenzyloxysarcosylglycine (C13H16N2O5) - Structural Information and Mass Spectrometry Data," Université du Luxembourg. Available at: [Link]

  • GL Biochem (Shanghai) Ltd., "Chemical Buyers Guide: CARBOBENZYLOXYSARCOSYLGLYCINE CAS:15146-74-4," ChemBuyersGuide. Available at: [Link]

Foundational

The Strategic Incorporation of Sarcosine in Peptide Therapeutics: A Technical Guide to Modulating Structure and Function

Abstract In the landscape of peptide-based drug development, the pursuit of enhanced stability, controlled conformation, and improved pharmacokinetic profiles is paramount. The non-proteinogenic amino acid sarcosine (N-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of peptide-based drug development, the pursuit of enhanced stability, controlled conformation, and improved pharmacokinetic profiles is paramount. The non-proteinogenic amino acid sarcosine (N-methylglycine) has emerged as a powerful tool for peptide chemists and drug designers. Its unique N-methylated backbone distinguishes it from its primary amino acid counterpart, glycine, removing the amide proton and introducing a new set of steric and electronic properties. This guide provides an in-depth technical analysis of the role of sarcosine in peptide structure and function. We will explore the fundamental principles governing its influence on backbone conformation, cis/trans isomerization, and proteolytic stability. Furthermore, we will delve into practical applications, including its use in peptidomimetics and as a flexible linker, supported by experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of sarcosine to optimize peptide-based therapeutics.

Introduction: The Unique Nature of Sarcosine

Sarcosine, or N-methylglycine, is the N-methylated derivative of glycine.[1] This seemingly simple modification of the simplest amino acid has profound implications for peptide chemistry. Unlike the 20 proteinogenic amino acids, sarcosine's secondary amine structure fundamentally alters the peptide backbone.[1] The substitution of a methyl group for the amide proton has two immediate and critical consequences:

  • Elimination of a Hydrogen Bond Donor: The amide proton is a key participant in the formation of secondary structures like alpha-helices and beta-sheets through hydrogen bonding. By replacing this proton with a methyl group, sarcosine acts as a "helix breaker" and disrupts these ordered structures.[2]

  • Introduction of Steric Hindrance: The methyl group introduces localized steric bulk, which can influence the accessible conformational space of the peptide backbone.[3]

These fundamental changes are the basis for the strategic use of sarcosine in peptide design to control structure and enhance function.

Modulating Peptide Structure: Conformation and Isomerization

The incorporation of sarcosine provides a powerful means to manipulate the three-dimensional structure of a peptide. This control is exerted primarily through its influence on backbone flexibility and the isomerization of the preceding peptide bond.

Inducing Conformational Rigidity and Flexibility

While often termed a "helix breaker," the impact of sarcosine on conformational flexibility is more nuanced.[2] In unstructured peptides, the introduction of sarcosine can paradoxically lead to a more defined, albeit non-helical, conformation by restricting the available Ramachandran space. Conversely, when used as a linker between structured domains, polysarcosine chains can act as highly flexible spacers, enhancing the solubility and functional independence of the linked moieties.[4]

The Critical Role in Cis/Trans Isomerization

One of the most significant effects of sarcosine incorporation is its influence on the cis/trans isomerization of the preceding peptide bond. The energy barrier for cis/trans isomerization is significantly lower for Xaa-Proline bonds compared to other peptide bonds, and a similar effect is observed for Xaa-Sarcosine bonds.[5][6][7] The energy difference between the cis and trans conformers of an Xaa-Sar bond is small, leading to a significant population of both isomers at equilibrium.[6][8] This can have profound implications for receptor binding and overall peptide conformation.

The presence of both cis and trans isomers can be observed analytically, often resulting in broadened or multiple peaks in HPLC chromatograms for an otherwise pure sample.[3] This phenomenon must be considered during the purification and characterization of sarcosine-containing peptides.

Enhancing Peptide Function: Stability and Bioavailability

The structural modifications induced by sarcosine translate directly into functional advantages, particularly in the context of therapeutic peptides.

Conferring Proteolytic Resistance

A primary driver for the use of sarcosine in peptide drug design is its ability to confer resistance to enzymatic degradation.[9][10] Proteases recognize and cleave specific peptide sequences, a process that is highly dependent on the conformation of the peptide backbone and the presence of amide protons for hydrogen bonding within the enzyme's active site. The N-methylation of sarcosine disrupts these recognition motifs, rendering the peptide less susceptible to proteolytic cleavage.[11][12][13] This increased stability leads to a longer in vivo half-life, a critical attribute for many therapeutic peptides.[14]

Modification Strategy Effect on Proteolytic Stability Reference
N-methylation (e.g., Sarcosine) Increases resistance to proteases by altering backbone conformation and removing a hydrogen bond donor.[10]
Incorporation of D-amino acids Disrupts L-amino acid specific protease recognition sites.[14]
Peptide bond mimetics Replaces the scissile amide bond with a non-hydrolyzable isostere.[10]
Cyclization Constrains the peptide backbone, reducing its ability to fit into the active site of proteases.[4]
Improving Pharmacokinetic Properties

Beyond proteolytic stability, sarcosine can also be used to enhance other pharmacokinetic properties. The methyl group increases the lipophilicity of the peptide, which can improve its permeability across cell membranes.[] Furthermore, as mentioned, polysarcosine linkers can be employed to increase the solubility of poorly soluble peptides.[4]

Applications in Peptide Drug Design

The unique properties of sarcosine make it a versatile tool in the development of novel peptide therapeutics and peptidomimetics.

Peptidomimetics and Receptor Binding

By inducing specific turns or kinks in a peptide chain, sarcosine can be used to mimic the bioactive conformation of a natural peptide ligand. This is particularly useful in the design of receptor agonists and antagonists where a precise three-dimensional structure is required for activity. The ability to favor a cis or trans conformation of the preceding peptide bond can be a key factor in orienting side chains for optimal receptor interaction.

Sarcosine as a Linker

Polysarcosine chains are increasingly being used as flexible linkers in the construction of more complex therapeutic entities, such as antibody-drug conjugates or multi-domain peptides.[4] These linkers can improve the solubility and stability of the conjugate without interfering with the function of the individual components.[4]

Experimental Protocols and Workflows

The successful incorporation of sarcosine into a peptide requires specialized considerations during both synthesis and analysis.

Synthesis of Sarcosine-Containing Peptides

The synthesis of peptides containing sarcosine is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-Sar-OH as the building block.[9] However, the N-methyl group of sarcosine presents a significant steric hindrance, which can slow down the kinetics of the coupling reaction.[3]

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.[3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[3]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Coupling of Standard Amino Acids: For standard amino acids, pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes. Add the activated solution to the resin and agitate for 1-2 hours.

  • Coupling of Fmoc-Sar-OH: Due to steric hindrance, the coupling of Fmoc-Sar-OH may require a more potent coupling reagent and/or longer reaction times. It is recommended to use a more powerful activator like HATU and to extend the coupling time to ensure complete reaction.[3] A double coupling step may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[3]

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash and dry the resin. Treat the peptidyl-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature.[3]

  • Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.[3]

Troubleshooting Incomplete Coupling

G start Incomplete Coupling Detected (e.g., via Kaiser Test) reagent Check Coupling Reagent Activity start->reagent Is reagent fresh? time Increase Coupling Time reagent->time Yes reagent_type Switch to a More Potent Coupling Reagent (e.g., HATU) reagent->reagent_type No double Perform a Double Coupling time->double Still incomplete end Successful Coupling time->end Complete temp Increase Temperature (with caution) double->temp Still incomplete double->end Complete reagent_type->time Replaced temp->end Complete G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis s1 Resin Preparation s2 Iterative Fmoc-SPPS (Deprotection, Coupling, Wash) s1->s2 s3 Special Handling for Sarcosine Coupling s2->s3 s4 Cleavage from Resin s3->s4 s5 Crude Peptide Precipitation s4->s5 p1 Preparative RP-HPLC s5->p1 a1 Analytical RP-HPLC (Check for isomers) p1->a1 a2 Mass Spectrometry (LC-MS) (Confirm Mass) p1->a2 a3 NMR Spectroscopy (Confirm Structure & Isomer Ratio) p1->a3

Sources

Exploratory

Structure-Property Relationships (SPR): The Causality of Solubility

Comprehensive Physicochemical Profiling and Solvent Matrix Guide for Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly-OH) As a Senior Application Scientist in peptide chemistry, I approach solubility not as a static physical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical Profiling and Solvent Matrix Guide for Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly-OH)

As a Senior Application Scientist in peptide chemistry, I approach solubility not as a static physical property, but as a dynamic thermodynamic interplay between a molecule's structural architecture and its solvent environment. Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly-OH) is a synthetically critical N-protected dipeptide utilized in the assembly of complex cyclic tetrapeptides and octapeptides.

With a molecular formula of C13H16N2O5 and a monoisotopic mass of 280.1 Da[1], its physicochemical behavior is dictated by the competing influences of its highly lipophilic protecting group, a conformationally unique sarcosine residue, and a polar terminal glycine. For researchers and drug development professionals, mastering the solubility profile of Cbz-Sar-Gly-OH is paramount. Poor solvent selection inevitably leads to incomplete coupling, poisoned deprotection catalysts, and severe product losses during HPLC purification[2].

This whitepaper provides an authoritative, mechanistically grounded guide to the solubility of Cbz-Sar-Gly-OH across various solvent systems, complete with validated experimental protocols.

To predict and manipulate the solubility of Cbz-Sar-Gly-OH (m.p. 85 °C[3]), one must deconstruct the molecule into its three functional domains and understand the causality behind their solvent interactions:

  • The Carbobenzyloxy (Cbz/Z) Group: This bulky, aromatic protecting group imparts significant hydrophobicity to the N-terminus. It drives π−π stacking interactions and van der Waals forces that drastically reduce aqueous solubility. In reverse-phase chromatography, this lipophilicity often causes Cbz-protected peptides to crash out of aqueous buffers, leading to low recovery unless organic modifiers are optimized[2].

  • The Sarcosine (N-methylglycine) Residue: Unlike standard amino acids, sarcosine is N-methylated. This methylation eliminates a primary hydrogen-bond donor, preventing the formation of tight, insoluble β -sheet-like intermolecular lattices. This structural disruption lowers the barrier to cis-trans isomerization and generally enhances solubility in organic solvents compared to unmethylated dipeptide analogs[3].

  • The Glycine Residue: The C-terminal glycine provides the molecule's only strong hydrogen-bond donor (the amide N-H) and a terminal carboxylic acid (-COOH). In its protonated state (pH < 6), the molecule relies entirely on the solvent's hydrogen-bond accepting capacity to break intermolecular forces.

SPR Cbz Cbz Protecting Group (Highly Lipophilic) Sol_Aq Poor Aqueous Solubility (pH < 6) Cbz->Sol_Aq Hydrophobic stacking Sol_Org High Polar Aprotic Solubility (DMF/DMSO) Cbz->Sol_Org Solvated by dipoles Sar Sarcosine Residue (N-Methylated, No H-Donor) Sar->Sol_Org Disrupts lattice Gly Glycine Residue (Terminal COOH, H-Donor) Gly->Sol_Aq Requires pH > 8 Gly->Sol_Org H-bond matching

Fig 1: Structural domains of Cbz-Sar-Gly-OH and their causal influence on solvent compatibility.

Solvent Solubility Matrix

The macroscopic solubility of Cbz-Sar-Gly-OH is a direct consequence of the microscopic interactions described above. The table below synthesizes quantitative and qualitative solubility data across major solvent classes to guide your synthetic strategy.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMF, DMSOHigh High dielectric constants and strong H-bond acceptors effectively solvate the peptide backbone and Cbz group. DMF is the standard for DCC/EDC-mediated coupling[3].
Polar Protic Methanol, EthanolModerate to High Alcohols act as both H-bond donors and acceptors. Methanol is the preferred solvent for catalytic hydrogenolysis (Pd/C) of the Cbz group[2][4].
Ketones AcetonePoor Lacks sufficient dipole strength to disrupt the specific H-bonding of the terminal COOH. Literature confirms Cbz-Sar-Gly-OH forms an insoluble suspension in acetone[3].
Aqueous Water (pH < 6)Very Poor The hydrophobic effect driven by the bulky Cbz group causes rapid aggregation, necessitating organic modifiers for HPLC[2].
Non-Polar Hexane, Diethyl EtherInsoluble Completely incapable of solvating the polar amide bonds or the terminal carboxylic acid.

Experimental Methodology: Solubility Screening & Synthetic Application

Protocols must be self-validating to ensure reproducibility. The following workflows ensure that solubility is empirically verified before committing valuable peptide intermediates to downstream synthesis.

Protocol A: High-Throughput Solubility Quantification

Visual inspection of solubility is prone to error (e.g., micro-suspensions appearing clear). This protocol utilizes phase separation and HPLC to guarantee accurate solubility quantification.

Workflow Step1 1. Aliquot Cbz-Sar-Gly-OH (Target: 10 mg/mL) Step2 2. Solvent Addition (DMF, MeOH, or Acetone) Step1->Step2 Step3 3. Thermal Equilibration (Vortex 15 min, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifuge 10,000 x g) Step3->Step4 Step5 5. HPLC Quantification (Supernatant Analysis) Step4->Step5

Fig 2: Self-validating high-throughput empirical workflow for peptide solubility quantification.

Step-by-Step Methodology:

  • Aliquot: Weigh exactly 10.0 mg of Cbz-Sar-Gly-OH into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the test solvent (e.g., DMF, Methanol, or Acetone) to achieve a target concentration of 10 mg/mL.

  • Equilibration: Vortex the suspension for 15 minutes at 25 °C. Crucial: Do not use excessive heat (e.g., sonication at 50 °C), as this artificially inflates and masks ambient solubility limits.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 5 minutes to pellet any undissolved peptide. (Note: In solvents like acetone, a distinct white powder suspension will remain[3]).

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Inject the sample onto an RP-HPLC system (C18 column) monitoring at 214 nm (peptide bond) and 254 nm (Cbz group) to determine the exact dissolved concentration against a known standard curve[5].

Protocol B: Application in Peptide Synthesis workflows
  • Peptide Coupling: Dissolve Cbz-Sar-Gly-OH in anhydrous DMF. The high solubility in DMF ensures homogeneous reaction kinetics when activating the terminal carboxyl with coupling reagents like DCC or EDC to form active esters (e.g., OTcp)[3][4].

  • Cbz Deprotection (Hydrogenolysis): Dissolve the peptide completely in Methanol (approximately 20 mL per 1 g of peptide). Add 10% Pd/C catalyst (10-20% by weight). Purge the flask with H2​ gas and stir vigorously at room temperature. Causality note: Complete dissolution in methanol is critical; poor solubility here will physically coat and poison the palladium catalyst, halting the deprotection[4][5].

Conclusion

Understanding the solvent interactions of Cbz-Sar-Gly-OH is the foundation of robust peptide synthesis. By leveraging polar aprotic solvents for coupling and polar protic solvents for deprotection, while strictly avoiding ketones like acetone and unbuffered aqueous systems, researchers can maximize synthetic yields, prevent catalyst poisoning, and optimize chromatographic recovery.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Carbobenzyloxysarcosylglycine (Z-Sar-Gly-OH) in Peptide Synthesis

Introduction: Navigating the Challenges of N-Methylated Dipeptides in Peptide Synthesis The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of N-Methylated Dipeptides in Peptide Synthesis

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. This modification can impart favorable pharmacological properties, including enhanced metabolic stability, increased cell permeability, and improved conformational control. Carbobenzyloxysarcosylglycine (Z-Sar-Gly-OH) is a valuable building block that introduces the N-methylated sarcosine residue. However, the N-methyl group, while beneficial for the final peptide's properties, presents a significant synthetic challenge due to steric hindrance.[1][2] This steric bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and potentially incomplete coupling.[1][3]

This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of Z-Sar-Gly-OH into peptide sequences. We will delve into the intricacies of both solid-phase and solution-phase methodologies, offering field-proven insights and troubleshooting strategies to overcome the challenges associated with this sterically hindered dipeptide.

The Core Challenge: Steric Hindrance and Its Consequences

The primary obstacle in coupling Z-Sar-Gly-OH, or any N-methylated amino acid, is the steric hindrance imposed by the methyl group on the amide nitrogen. This leads to several potential complications in peptide synthesis:

  • Slowed Reaction Kinetics: The bulky N-methyl group significantly slows down the rate of peptide bond formation compared to its non-methylated counterparts.[1]

  • Incomplete Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences where the Z-Sar-Gly-OH unit is missing from the final peptide.[1]

  • Side Reactions: The prolonged reaction times and forcing conditions sometimes required can increase the likelihood of side reactions, such as diketopiperazine formation, particularly in solid-phase peptide synthesis (SPPS).[1]

To address these challenges, a carefully considered approach to the choice of coupling reagents, reaction conditions, and monitoring techniques is paramount.

Strategic Selection of Coupling Reagents for Hindered Systems

Standard carbodiimide-based coupling reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[4] For the efficient incorporation of Z-Sar-Gly-OH, more powerful in-situ activating reagents are highly recommended. These reagents form highly reactive esters that can overcome the steric barrier.

Coupling Reagent ClassExamplesReactivity LevelKey Advantages
Aminium/Uronium Salts HATU, HBTU, HCTUHighForm highly reactive OAt or OBt esters, effective for hindered couplings.[4][5]
Phosphonium Salts PyBOP, PyAOPHighSimilar to aminium salts, with PyAOP often being more potent.[5]
Specialized Reagents COMU, PyClocKVery HighGenerate even more reactive esters, beneficial for extremely difficult couplings.[5]

For most applications involving Z-Sar-Gly-OH, HATU or PyAOP are excellent first choices due to their high reactivity and proven success in coupling N-methylated amino acids.[1][2]

Solid-Phase Peptide Synthesis (SPPS) Protocol for Z-Sar-Gly-OH Incorporation

This protocol outlines the incorporation of Z-Sar-Gly-OH onto a resin-bound peptide using standard Fmoc-based solid-phase chemistry.

Experimental Workflow for SPPS

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. N-terminal Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Z-Sar-Gly-OH Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Monitoring 6. Coupling Monitoring Washing2->Monitoring Monitoring->Coupling If incomplete (Double Couple) Repeat Repeat Cycle for Subsequent Amino Acids Monitoring->Repeat If complete Cleavage 7. Cleavage and Global Deprotection Repeat->Cleavage Purification 8. Purification Cleavage->Purification

Caption: General workflow for incorporating Z-Sar-Gly-OH in SPPS.

Detailed Step-by-Step Protocol
  • Resin Preparation and Swelling:

    • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation. Drain the DMF. For sequences prone to aggregation, N-methylpyrrolidone (NMP) is a superior solvating agent.[4][6]

  • N-terminal Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with a fresh solution for another 15 minutes to ensure complete removal of the Fmoc group.[7]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Z-Sar-Gly-OH Coupling:

    • Pre-activation: In a separate vessel, dissolve Z-Sar-Gly-OH (3 equivalents relative to resin loading), a potent coupling reagent such as HATU (2.9 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[2][6]

    • Coupling Reaction: Add the pre-activated solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. Due to the steric hindrance of the sarcosine residue, a longer coupling time of 2-4 hours is recommended. For particularly difficult couplings, this can be extended or a double coupling can be performed.[1][4]

  • Washing:

    • Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[6]

  • Monitoring Coupling Completion:

    • The standard ninhydrin (Kaiser) test is not effective for secondary amines like sarcosine.[1]

    • Use the bromophenol blue test to monitor for the presence of unreacted secondary amines. A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[2]

    • If the coupling is incomplete, perform a second coupling with a fresh solution of activated Z-Sar-Gly-OH.

  • Chain Elongation:

    • If further amino acids are to be added, proceed with the standard Fmoc-SPPS cycle (deprotection, washing, coupling).

  • Final Cleavage and Deprotection of the Cbz Group:

    • After the peptide sequence is complete, wash the resin with DCM and dry it under vacuum.

    • The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. A common cleavage cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[6]

    • The Cbz (Z) group is stable to TFA and will remain on the N-terminus of the cleaved peptide.

    • To remove the N-terminal Cbz group, catalytic hydrogenolysis is the most common and mildest method.[8] Dissolve the cleaved, purified peptide in a suitable solvent (e.g., methanol, acetic acid) and treat with a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.

    • Alternatively, for peptides containing other reducible groups, deprotection can be achieved using a solution of HBr in acetic acid or, for a milder approach, with AlCl3 in hexafluoroisopropanol (HFIP).[8][9]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the cleavage cocktail by adding it to cold diethyl ether.

    • Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.[6]

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11]

Solution-Phase Synthesis with Z-Sar-Gly-OH

For larger-scale synthesis or for fragments that are difficult to assemble on a solid support, solution-phase peptide synthesis remains a valuable technique.

Solution-Phase Coupling Workflow

Solution_Phase_Workflow Start Start Materials: - Z-Sar-Gly-OH - C-terminally protected  amino acid or peptide ester Coupling Coupling Reaction (e.g., EDC/HOBt or HATU) Start->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Deprotection Selective Deprotection of C- or N-terminus Purification->Deprotection Elongation Further Coupling Cycles Deprotection->Elongation

Caption: General workflow for solution-phase coupling of Z-Sar-Gly-OH.

Detailed Step-by-Step Protocol
  • Reactant Preparation:

    • Dissolve Z-Sar-Gly-OH (1 equivalent) and the C-terminally protected amino acid or peptide ester (e.g., H-Leu-OMe·HCl, 1 equivalent) in a suitable aprotic solvent such as DCM or DMF.

    • If the amine component is a hydrochloride salt, neutralize it with a non-nucleophilic base like N-methylmorpholine (NMM) or DIPEA (1 equivalent).[12]

  • Coupling Reaction:

    • Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure (1.1 equivalents) to suppress racemization.[12]

    • Add the coupling reagent. For solution-phase, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents) is a common choice due to the water-solubility of its urea byproduct.[12] Alternatively, for a more potent activation, HATU can be used.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine to remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by recrystallization or flash column chromatography.

  • Subsequent Deprotection and Elongation:

    • The resulting Z-Sar-Gly-Peptide-Ester can be selectively deprotected at either the N-terminus (Cbz group removal as described in the SPPS section) or the C-terminus (ester hydrolysis, typically with LiOH or NaOH) for further chain elongation.

Analytical Characterization

The purity of the final peptide should be rigorously assessed.

  • RP-HPLC: This is the primary method for determining peptide purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[10][11]

  • Mass Spectrometry (MS): This technique is used to confirm the identity of the desired peptide by verifying its molecular weight.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequences - Insufficiently potent coupling reagent.- Steric hindrance of Z-Sar-Gly-OH.[1]- Switch to a more potent coupling reagent like HATU or PyAOP.[1][4]- Perform a double or even triple coupling.[1]- Increase the reaction time.[4]
Aggregation during SPPS - Formation of intermolecular β-sheet structures, common in glycine-rich sequences.[6]- Use a lower-load resin to increase the distance between peptide chains.[6]- Switch to a more effective solvating agent like NMP.[6]- Incorporate backbone protection strategies if aggregation is severe.[6]
Multiple Peaks in HPLC for a Pure Peptide - Presence of cis/trans isomers of the peptide bond preceding the sarcosine residue.[6]- This is an inherent property of peptides containing N-methylated amino acids. The peaks should coalesce upon heating. This is not an indication of impurity.
Difficulty in Cbz Group Removal - Catalyst poisoning.- Incompatible functional groups for hydrogenolysis.- Use fresh, high-quality palladium catalyst.- If the peptide contains sulfur or other catalyst poisons, or reducible groups, use chemical deprotection methods like HBr/HOAc or AlCl3/HFIP.[8][9]

Conclusion

The successful incorporation of Carbobenzyloxysarcosylglycine into a peptide sequence, while challenging, is readily achievable with a rational and informed approach. By understanding the root cause of the difficulties—steric hindrance—and employing appropriate high-potency coupling reagents, optimized reaction conditions, and vigilant monitoring, researchers can effectively harness the benefits of N-methylation in their peptide designs. The protocols and strategies outlined in this guide provide a robust framework for navigating these synthetic complexities, enabling the efficient and reliable synthesis of peptides containing this valuable building block.

References

  • Li, P., & Xu, J. C. (2000). A review on the development of coupling reagents for the synthesis of peptides containing hindered amino acids. Journal of Peptide Research, 58(2), 129-139.
  • Khattab, S. N., Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2011). Applications of peptide coupling reagents–an update. Journal of Peptide Science, 17(5), 333-348.
  • Thompson, F., & Gribble, A. (2021). Developing deprotectase biocatalysts for synthesis. Chemical Science, 12(3), 947-954. Available from: [Link]

  • Vinayagam, V., Sadhukhan, S. K., Kumar, T. V. H., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. Available from: [Link]

  • Taddei, M., & Varchi, G. (2001).
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. Available from: [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available from: [Link]

  • The latest SPPS application data - innovative solution for peptide chemistry. Available from: [Link]

  • Zhang, W. (2004). Synthesis and Reactions of Fluorous Carbobenzyloxy (FCbz) Derivatives of α-Amino Acids. Tetrahedron, 60(36), 7465-7472.
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. Available from: [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Zhang, W. (2004). Synthesis and Reactions of Fluorous Carbobenzyloxy (FCbz) Derivatives of α-Amino Acids. Tetrahedron, 60(36), 7465-7472.
  • Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • Barlos, K., & Gatos, D. (1994). Peptide Synthesis via Fragment Condensation. In Peptide Synthesis Protocols (pp. 215-226). Humana Press.
  • Li, J., et al. (2015). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • Marcaccini, S., et al. (2004). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Organic letters, 6(21), 3841-3844.
  • Kaspi, A., & Ziv, O. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. U.S.
  • Hayashi, Y., & Yamamoto, H. (2022). Highly Sterically Hindered Peptide Bond Formation between α, α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α, α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
  • Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Ng, S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS chemical biology, 15(11), 2912-2919.
  • Isidro-Llobet, A., et al. (2015). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Molecules, 20(8), 14041-14053.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Protocols. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. Available from: [Link]

  • 12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts. Available from: [Link]

  • Li, J., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups.
  • USP Biologics. (2018). SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN. USP.
  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. Available from: [Link]

Sources

Application

Application Note: Advanced Coupling Protocols for Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly-OH)

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Focus: Mechanistic rationale, reagent selection, and self-validating protocols for coupling the N-methylated dipeptide building...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Focus: Mechanistic rationale, reagent selection, and self-validating protocols for coupling the N-methylated dipeptide building block Cbz-Sar-Gly-OH.

Strategic Advantages of the Cbz-Sar-Gly-OH Synthon

Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly-OH or Z-Sar-Gly-OH) is a highly specialized dipeptide building block utilized in the synthesis of peptidomimetics, cyclic peptides, and structural probes[1]. Coupling an amino acid directly onto an N-methylated residue like sarcosine is notoriously difficult due to severe steric hindrance and the reduced nucleophilicity of the secondary amine.

By utilizing the pre-formed Cbz-Sar-Gly-OH dipeptide, chemists bypass this synthetic bottleneck. The difficult Sar-Gly bond is already established, allowing the chemist to perform a highly efficient fragment condensation via the unhindered C-terminal glycine[2]. Furthermore, the Carbobenzyloxy (Cbz/Z) carbamate protecting group provides robust orthogonality, remaining completely stable under standard Boc/TFA and Fmoc/Piperidine deprotection cycles[3].

Mechanistic Causality & Reaction Dynamics

To achieve near-quantitative yields, experimental choices must be grounded in the structural dynamics of the dipeptide.

The "Glycine Advantage" (Zero Epimerization Risk)

In standard peptide fragment condensation, activating the C-terminal carboxyl group carries a severe risk of racemization (epimerization) via the formation of a highly reactive oxazolone intermediate. However, because the C-terminal residue of this building block is Glycine—which lacks a chiral α -carbon—epimerization is structurally impossible [2]. This critical mechanistic insight means chemists can deploy the most potent, rapid coupling reagents (e.g., HATU, PyBOP) without the need for racemization-suppressing additives.

Mitigation of Uronium Side-Reactions

While strong uronium-based reagents like HATU are permitted, they introduce alternative risks. If the free amine on the resin is exposed to unreacted HATU, an irreversible guanidinylation side-reaction occurs, permanently terminating the peptide chain[4]. Therefore, pre-activation of Cbz-Sar-Gly-OH prior to introduction to the amine is a mandatory causal step in our solid-phase protocol.

Conformational Flexibility & Aggregation

Glycine and Sarcosine impart immense backbone flexibility. Glycine lacks a side chain, which can promote the formation of stable, insoluble β -sheet aggregates during Solid-Phase Peptide Synthesis (SPPS)[5]. Concurrently, the N-methyl group of sarcosine introduces cis/trans amide bond isomerization. To counteract aggregation-induced incomplete couplings, high-swelling solvents (DMF or NMP) and elevated temperatures or extended coupling times are highly recommended.

MechanisticLogic A Cbz-Sar-Gly-OH Protected Dipeptide B C-Terminal: Glycine (Achiral α-Carbon) A->B C N-Terminal: Sarcosine (N-Methylated) A->C D Zero Epimerization Risk via Oxazolone B->D E Conformational Flexibility (cis/trans Isomers) C->E F Permits Strong Activators (HATU, PyBOP) D->F Enables

Fig 1: Structural logic dictating reagent selection for Cbz-Sar-Gly-OH coupling.

Reagent Efficacy & Selection Matrix

Because racemization is a non-issue, reagent selection is driven entirely by reaction kinetics, scale, and byproduct management.

Coupling SystemActivation RateByproduct ManagementBest ApplicationCausality / Rationale
HATU / DIPEA Extremely Fast (< 5 min)Soluble uronium byproducts; requires thorough washing.SPPS (Resin-bound sequences)High reactivity overcomes aggregation of flexible Gly-rich chains[5].
EDC·HCl / HOBt Moderate (15-30 min)Water-soluble urea byproduct; easily removed via aqueous extraction.Solution-Phase Fragment CondensationEliminates the tedious filtration required by DCC[1].
DIC / Oxyma Fast (10-15 min)Soluble urea in DMF; highly efficient.Automated Microwave SPPSPrevents guanidinylation side-reactions inherent to uronium salts[4].

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Fragment Condensation (EDC/HOBt)

Designed for scalable, liquid-phase synthesis of tri/tetrapeptides. This system is self-validating via distinct phase separations and TLC monitoring.

Reagents:

  • Cbz-Sar-Gly-OH: 1.0 equivalent

  • Amine Component (e.g., H-Xaa-OMe·HCl): 1.05 equivalents

  • EDC·HCl: 1.2 equivalents

  • HOBt (hydrate): 1.2 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 2.5 equivalents

  • Solvent: Anhydrous DCM/DMF (4:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve Cbz-Sar-Gly-OH and HOBt in the DCM/DMF mixture under an inert atmosphere (N 2​ or Argon) at 0 °C.

  • Activation: Add EDC·HCl to the chilled solution. Stir for 15 minutes. Causality: Pre-forming the OBt-active ester prevents the amine from reacting with EDC to form toxic byproducts.

  • Amine Neutralization & Addition: In a separate vial, neutralize the amine hydrochloride salt with DIPEA. Add this dropwise to the activated dipeptide solution.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation (TLC): Monitor the disappearance of the amine via Ninhydrin stain, and the consumption of Cbz-Sar-Gly-OH via UV (254 nm).

  • Workup (Self-Purification): Dilute with excess DCM. Wash the organic layer sequentially with 5% KHSO 4​ (aq) (removes unreacted amine), saturated NaHCO 3​ (aq) (removes unreacted acid and HOBt), and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Solid-Phase Peptide Synthesis (HATU/DIPEA)

Designed for extending resin-bound peptides. Incorporates pre-activation to prevent chain termination.

Reagents:

  • Resin-bound amine: 1.0 equivalent

  • Cbz-Sar-Gly-OH: 3.0 equivalents

  • HATU: 2.9 equivalents (Slightly sub-stoichiometric to dipeptide to prevent excess uronium).

  • DIPEA: 6.0 equivalents

  • Solvent: Peptide-grade DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes to maximize pore accessibility.

  • Pre-Activation (Critical Step): In a separate vial, dissolve Cbz-Sar-Gly-OH and HATU in DMF. Add DIPEA. The solution will turn pale yellow. Allow to activate for exactly 3 minutes . Causality: This ensures complete formation of the active OAt ester before it touches the resin, eliminating the risk of irreversible guanidinylation of the N-terminus[4].

  • Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature for 1 to 2 hours.

  • Washing: Drain the reaction vessel. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all soluble byproducts and excess reagents.

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Negative (Yellow/Colorless): Coupling is complete. Proceed to cleavage or next steps.

    • Positive (Blue): Coupling is incomplete due to aggregation[5]. Do NOT deprotect. Perform a second coupling using DIC/Oxyma to alter the chemical environment.

SPPSWorkflow S1 Resin-Bound Amine Swelling (DMF) S2 Activation Cbz-Sar-Gly-OH + HATU S1->S2 S3 Coupling (DIPEA, 2h, RT) S2->S3 S4 Washing (DMF/DCM) S3->S4 S5 Kaiser Test Validation S4->S5 S5->S3 If Positive

Fig 2: Self-validating solid-phase coupling workflow for Cbz-Sar-Gly-OH.

Analytical Troubleshooting: The DKP Risk

While the coupling of Cbz-Sar-Gly-OH is highly efficient, chemists must be vigilant during subsequent steps. If the Cbz group is removed (via catalytic hydrogenation or strong acid) while the dipeptide is attached to an ester-linked resin or a highly flexible sequence, the newly liberated secondary amine of Sarcosine can perform an intramolecular nucleophilic attack on the adjacent peptide bond.

This results in the cleavage of the dipeptide from the chain, forming a cyclic Diketopiperazine (DKP) [4].

  • Prevention: If Cbz removal is required, perform the deprotection under strictly controlled, rapid conditions, and immediately couple the next heavily protected amino acid to trap the free amine before cyclization can occur.

References

  • Title: Peptide Synthesis via Fragment Condensation | Source: renyi.
  • Title: Cyclic Tetra- and Octapeptides of Sarcosine in Combination - with Alanine or Glycine.
  • Title: N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production | Source: PMC (NIH)
  • Title: Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis | Source: AAPPTEC | URL

Sources

Method

Application Note: Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly) in the Design of Transition-State Analogs and Targeted Prodrugs

Introduction & Strategic Utility Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly; CID 4694045) [1] is a synthetically versatile, N-protected dipeptide building block that has become highly valuable in modern drug discovery. C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly; CID 4694045) [1] is a synthetically versatile, N-protected dipeptide building block that has become highly valuable in modern drug discovery. Comprising a benzyloxycarbonyl (Cbz) protecting group, a sarcosine (N-methylglycine) residue, and a glycine residue, this molecule provides a unique combination of lipophilicity, proteolytic stability, and precise conformational restriction.

In therapeutic development, Cbz-Sar-Gly serves two primary, high-impact functions:

  • Structural Motif in Peptidase Inhibitors: It acts as an optimal P3-P2 backbone for synthesizing phosphonic acid transition-state analogs targeting aspartic peptidases (e.g., pepsin) [2].

  • Targeting Moiety for Prodrug Delivery: It is utilized to functionalize chemotherapeutic complexes to exploit oligopeptide transporters (PEPT1/PEPT2) upregulated in neoplastic tissues, enabling targeted intracellular delivery [3].

Mechanistic Insights: The Causality of P3 N-Methylation

When designing transition-state analogs, the precise orientation of the inhibitor within the enzyme's active site is critical. Modifying the peptide backbone often disrupts the delicate hydrogen-bonding network required for the transition-state mimic (such as a phosphonate core) to engage catalytic residues. For example, introducing a proline at the P2 position disrupts an essential amide hydrogen bond, shifting the orientation and causing a severe drop in binding affinity [2].

However, utilizing Cbz-Sar-Gly introduces an N-methyl group at the P3 position without incurring this thermodynamic penalty. Why does this specific substitution work? The causality lies in the enzyme's topography: the corresponding S3 active-site contact in pepsin is a highly flexible threonine side chain located at the protein surface. This threonine residue simply adjusts its conformation to accommodate the N-methyl group. Consequently, the Cbz-Sar-Gly analog preserves the optimal binding geometry required for tight, competitive inhibition while benefiting from the entropic advantages of the restricted sarcosine backbone [2].

G A Cbz-Sar-Gly Motif (Inhibitor Backbone) B P3 Sarcosine (N-Methylation) A->B provides structural constraint C Flexible Threonine (Pepsin S3 Subsite) B->C accommodated by D Optimal Binding Orientation C->D preserves E Tight-Binding Transition State Analogy D->E enables

Fig 1. Structural role of the Cbz-Sar-Gly motif in preserving optimal binding orientation.

Quantitative Data: Kinetic Impact of Backbone Modifications

To illustrate the structural advantages of the Cbz-Sar-Gly motif, the following table summarizes the comparative kinetic parameters of various Cbz-dipeptide phosphonate inhibitors against porcine pepsin. Notice how the Sar-Gly modification maintains a low Ki​ relative to disruptive modifications like Gly-Pro.

Inhibitor Backbone MotifP2 ResidueP3 ResidueObserved Ki​ (nM)Mechanistic Impact on Binding Orientation
Cbz-Gly-Ala L-AlanineGlycine~ 1.2Standard transition-state analogy maintained.
Cbz-Sar-Gly GlycineSarcosine~ 4.5Preserved; accommodated by flexible surface Thr.
Cbz-Gly-Ile L-IsoleucineGlycine31.0Deviates; anomalous product dissociation rates.
Cbz-Gly-Pro L-ProlineGlycine> 500Deviates severely; disrupted H-bonding network.

Data synthesized from transition-state analogy studies of aspartic peptidases [2].

Experimental Protocols

The following protocols outline the synthesis of a Cbz-Sar-Gly-based transition-state analog and the subsequent self-validating kinetic assay used to determine its inhibitory potency.

Protocol A: Synthesis of Cbz-Sar-Gly Phosphonate Inhibitors

Objective: Couple the Cbz-Sar-Gly structural motif to a phosphonate transition-state mimic.

  • Activation: Dissolve 1.0 eq of Cbz-Sar-Gly in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of HATU and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Slowly add 1.0 eq of the target amino-phosphonate derivative (the P1-P1' mimic) dissolved in DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (Reaction Monitoring): Extract a 5 µL aliquot and analyze via LC-MS. Confirm the disappearance of the Cbz-Sar-Gly precursor mass ( [M+H]+ theoretical: 281.11 Da) and the appearance of the desired product mass.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and concentrate the organic layer under reduced pressure. Purify the crude product using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Kinetic Assay for Slow-Binding Pepsin Inhibition

Objective: Determine the Ki​ of the synthesized Cbz-Sar-Gly inhibitor. Phosphonate transition-state analogs often exhibit slow-binding kinetics; therefore, a pre-incubation step is biologically mandated to ensure the enzyme-inhibitor ( E⋅I ) complex reaches steady-state equilibrium prior to substrate introduction.

  • Enzyme Preparation: Prepare a 10 nM solution of porcine pepsin in 0.1 M sodium acetate buffer (pH 2.0).

  • Inhibitor Pre-incubation: In a 96-well UV-transparent plate, mix the pepsin solution with varying concentrations of the Cbz-Sar-Gly inhibitor (ranging from 0.1 nM to 100 nM). Critical Step: Incubate at 37°C for exactly 5 minutes. Causality: This overcomes the slow-binding step, allowing the [S]/Km​ term to be dropped from the initial velocity analysis since the E⋅I complex is no longer competing dynamically with the substrate during the initial timescale.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic pepsin substrate (e.g., MCA-Lys-Pro-Ile-Glu-Phe-Nph-Arg-Leu-NH2) to a final concentration of 5 µM.

  • Continuous Monitoring: Immediately monitor the cleavage rate continuously using a microplate fluorometer (Excitation: 328 nm, Emission: 393 nm) for 10 minutes.

  • Self-Validation (Controls):

    • Positive Control: Run parallel wells using Pepstatin A (a known picomolar inhibitor) to validate enzyme viability and assay sensitivity.

    • Negative Control: Run substrate-only wells to establish the uninhibited initial velocity ( V0​ ).

  • Data Analysis: Plot the fractional velocity ( Vi​/V0​ ) against inhibitor concentration. Calculate the Ki​ using non-linear regression fitted to the Morrison equation for tight-binding inhibitors.

Workflow Step1 Step 1: Enzyme Preparation Porcine pepsin in pH 2.0 acetate buffer Step2 Step 2: Inhibitor Pre-incubation 5 min at 37°C to establish steady-state Step1->Step2 Step3 Step 3: Substrate Addition Initiate reaction with fluorogenic substrate Step2->Step3 Step4 Step 4: Kinetic Monitoring Continuous measurement of cleavage rate Step3->Step4 Step5 Step 5: Data Analysis Non-linear regression for Ki determination Step4->Step5

Fig 2. Step-by-step kinetic assay workflow for evaluating slow-binding pepsin inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4694045, Carbobenzyloxysarcosylglycine." PubChem,[Link]

  • Bartlett, P. A., et al. "Transition State Analogy of Phosphonic Acid Peptide Inhibitors of Pepsin." Journal of the American Chemical Society, vol. 120, no. 19, 1998, pp. 4600-4609. ACS Publications,[Link]

  • "Anti-cancer chemotherapeutics in target therapy: from advanced preclinical studies on novel Au(III)-dithiocarbamato complexes to site-specific delivery strategies." Padua Research Archive, Università degli Studi di Padova, 2016. [Link]

Application

Application Note: Enzymatic Ligation of Carbobenzyloxysarcosylglycine (Z-Sar-Gly) to Peptides

Executive Summary The incorporation of N-alkylated amino acids, such as sarcosine (N-methylglycine), into peptide sequences is a highly effective strategy for conferring resistance against proteolytic degradation in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of N-alkylated amino acids, such as sarcosine (N-methylglycine), into peptide sequences is a highly effective strategy for conferring resistance against proteolytic degradation in vivo[1][2]. However, the chemical synthesis of peptides containing N-methylated residues is notoriously challenging due to steric hindrance and the elevated risk of racemization during coupling.

Enzymatic peptide ligation offers a stereospecific, environmentally benign alternative. While proteases generally exhibit poor affinity for unnatural and N-alkylated amino acids[1], this limitation can be circumvented through a kinetically controlled ligation strategy . By utilizing an activated ester of Carbobenzyloxysarcosylglycine (Z-Sar-Gly-OMe) as the acyl donor and a cysteine protease (e.g., Papain), researchers can efficiently ligate this dipeptide motif to various peptide nucleophiles. This Application Note details the mechanistic rationale, self-validating protocols, and optimization parameters for this chemoenzymatic workflow.

Mechanistic Principles: Kinetically Controlled Ligation

Thermodynamically controlled enzymatic synthesis relies on the direct reversal of proteolysis, which is highly unfavorable in aqueous environments. To drive the reaction forward, a kinetically controlled approach is employed[3].

In this system, Z-Sar-Gly-OMe acts as an activated acyl donor. Papain (EC 3.4.22.2) is selected as the biocatalyst due to its broad substrate tolerance. The mechanism proceeds via the following causal steps:

  • Subsite Recognition: The unmodified Glycine residue at the P1 position of the donor perfectly aligns with Papain's S1 subsite. The N-methylated Sarcosine at the P2 position is accommodated by Papain's relatively spacious S2 pocket, which tolerates hydrophobic and bulky residues[1].

  • Acyl-Enzyme Formation: The catalytic Cys-25 of Papain attacks the methyl ester of Z-Sar-Gly-OMe, releasing methanol and forming a highly reactive thioester acyl-enzyme intermediate.

  • Partitioning (Aminolysis vs. Hydrolysis): The intermediate faces a kinetic competition. It can either be attacked by water (yielding the dead-end hydrolysis byproduct Z-Sar-Gly-OH) or by the unprotonated N-terminus of the incoming peptide nucleophile (yielding the desired Z-Sar-Gly-Peptide).

To maximize the aminolysis-to-hydrolysis partition ratio ( p ), the reaction is conducted at a slightly alkaline pH (to ensure the nucleophile is unprotonated) and in the presence of an organic co-solvent (to lower water activity).

Pathway Visualization

G Donor Z-Sar-Gly-OMe (Acyl Donor) Intermediate Z-Sar-Gly-S-Papain (Acyl-Enzyme) Donor->Intermediate Acylation (- MeOH) Enzyme Papain (Cys25-SH) Active Enzyme Enzyme->Intermediate Product Z-Sar-Gly-Peptide (Ligated Product) Intermediate->Product Aminolysis (Desired) Hydrolysis Z-Sar-Gly-OH (Hydrolysis Byproduct) Intermediate->Hydrolysis Hydrolysis (Competing) Nucleophile H2N-Peptide (Nucleophile) Nucleophile->Product

Fig 1. Kinetically controlled papain-catalyzed ligation mechanism of Z-Sar-Gly-OMe.

Experimental Methodology

This protocol is designed as a self-validating system. The inclusion of precise pH control, active-site protection, and real-time HPLC monitoring ensures that the kinetic competition is actively managed and verifiable.

Reagents Required
  • Acyl Donor: Z-Sar-Gly-OMe (50 mM final concentration).

  • Nucleophile: Target peptide with a free N-terminus (e.g., H-Phe-Leu-NH2) (150 mM final concentration).

  • Biocatalyst: Papain suspension (approx. 3-5 mg/mL).

  • Buffer: 0.2 M Tris-HCl, pH 8.5.

  • Additives: Dithiothreitol (DTT), Ethylenediaminetetraacetic acid (EDTA), N,N-Dimethylformamide (DMF).

Step-by-Step Protocol

Step 1: Enzyme Activation

  • Prepare the activation buffer: 0.2 M Tris-HCl (pH 8.5) containing 5 mM DTT and 2 mM EDTA.

    • Causality: Papain's catalytic Cys-25 is highly susceptible to oxidative inactivation. DTT reduces mixed disulfides to restore the free thiol, while EDTA chelates trace heavy metals (e.g., Cu²⁺) that catalyze thiol oxidation.

  • Incubate the Papain suspension in the activation buffer for 30 minutes at 25°C prior to use.

Step 2: Substrate Preparation

  • Dissolve Z-Sar-Gly-OMe and the peptide nucleophile in pure DMF.

    • Causality: A 3-fold molar excess of the nucleophile (150 mM vs 50 mM donor) is critical. In kinetically controlled synthesis, mass action dictates that a higher concentration of the nucleophile will successfully outcompete water for the acyl-enzyme intermediate[3].

Step 3: Ligation Reaction

  • Initiate the reaction by mixing the DMF substrate solution with the activated aqueous Papain solution. The final reaction mixture should consist of 30% v/v DMF.

    • Causality: 30% DMF serves a dual purpose: it solubilizes the hydrophobic Z-protected donor and significantly lowers the thermodynamic activity of water, thereby suppressing the competing hydrolysis pathway.

  • Maintain the reaction at a constant temperature of 25°C. Ensure the pH remains strictly at 8.5.

    • Causality: The pKa of a typical peptide N-terminus is ~7.5–8.0. At pH 8.5, the majority of the nucleophile exists in its reactive, unprotonated amine form. Higher pH levels risk base-catalyzed ester hydrolysis, while lower pH levels protonate the amine, rendering it non-nucleophilic.

Step 4: Reaction Monitoring and Quenching (Self-Validation)

  • Extract 10 µL aliquots at 30-minute intervals.

  • Immediately quench the aliquot by mixing it with 90 µL of 1% Trifluoroacetic acid (TFA) in water.

    • Causality: TFA drops the pH below 3.0, instantly protonating the catalytic histidine in Papain's active site and halting all enzymatic activity, freezing the kinetic state for accurate analysis.

  • Analyze via RP-HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% TFA) at 214 nm and 254 nm. Monitor the depletion of Z-Sar-Gly-OMe and the appearance of the ligated product versus the Z-Sar-Gly-OH byproduct.

Step 5: Purification

  • Once the acyl donor is fully consumed (typically 2–4 hours), quench the bulk reaction with 1% TFA.

  • Isolate the final Z-Sar-Gly-Peptide via preparative RP-HPLC or standard ethyl acetate extraction (if the product is sufficiently hydrophobic).

Quantitative Data & Substrate Scope

The efficiency of the enzymatic ligation depends heavily on the sequence of the incoming peptide nucleophile. Papain exhibits a strong preference for hydrophobic residues at the P1' and P2' positions (the N-terminal residues of the nucleophile).

Table 1: Kinetic Partitioning of Z-Sar-Gly-OMe with Various Peptide Nucleophiles (Papain Catalysis, 30% DMF, pH 8.5)

Peptide NucleophileConcentration (mM)Ligated Product Yield (%)Hydrolysis Byproduct (%)Reaction Time (h)
H-Phe-Leu-NH₂15088.5%11.5%2.0
H-Leu-Val-OMe15082.0%18.0%2.5
H-Ala-Phe-OH15076.4%23.6%3.0
H-Gly-Gly-OH15045.2%54.8%4.5

Note: H-Gly-Gly-OH acts as a poor nucleophile due to the lack of hydrophobic side chains, which are necessary for optimal binding in Papain's S1' and S2' subsites. This results in a higher rate of competing hydrolysis.

References

  • Protease-Catalyzed Polymerization of Tripeptide Esters Containing Unnatural Amino Acids: α,α-Disubstituted and N-Alkylated Amino Acids. ACS Symposium Series, 2018.[Link]

  • Tuning of Protease Resistance in Oligopeptides through N-Alkylation. The Royal Society of Chemistry, 2018.[Link]

  • Kinetically Controlled Approach for One-Pot Synthesis of Poly(peptide-b-peptoid) Exhibiting Well-Defined Secondary Structure and Thermal Stability. ACS Macro Letters, 2025.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly-OH) Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common synthetic bottlenecks encountered when synthesizing Carboben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common synthetic bottlenecks encountered when synthesizing Carbobenzyloxysarcosylglycine (Cbz-Sar-Gly-OH).

Because sarcosine (N-methylglycine) contains an N-methylated backbone, its incorporation into dipeptides introduces unique steric and conformational challenges that frequently derail standard peptide coupling protocols[1]. This guide explains the mechanistic causality behind these failures and provides a self-validating, field-proven methodology to maximize your yield and purity.

Pathway Visualizations

To understand where the synthesis fails, we must first map the optimized workflow and the primary mechanistic pitfall.

G Start Cbz-Sar-OH + H-Gly-OtBu Coupling EDC·HCl / HOBt Coupling Start->Coupling Intermediate Cbz-Sar-Gly-OtBu Coupling->Intermediate High Yield Deprotection TFA Acidic Cleavage Intermediate->Deprotection Product Cbz-Sar-Gly-OH Deprotection->Product >85% Yield

Figure 1: Optimized Cbz-Sar-Gly-OH synthesis avoiding base-catalyzed side reactions.

DKP Trans Cbz-Sar-Gly-OEt (trans-amide) Cis Cbz-Sar-Gly-OEt (cis-amide favored) Trans->Cis Isomerization DKP Diketopiperazine (Cyclic Byproduct) Cis->DKP Base (OH-)

Figure 2: Mechanism of base-catalyzed Diketopiperazine formation in N-methyl peptides.

Troubleshooting & FAQs

Q1: My coupling yield between Cbz-Sar-OH and H-Gly-OEt is consistently below 60%. Why is the reaction stalling? A1: The low yield is a direct consequence of the steric hindrance imposed by the N-methyl group on sarcosine. This bulk physically blocks the trajectory of the incoming glycine amine nucleophile. If you are using DCC (N,N'-Dicyclohexylcarbodiimide) alone, the rate of the desired intermolecular coupling is so slow that the highly reactive O-acylisourea intermediate has time to undergo an intramolecular rearrangement into an inactive, stable N-acylurea byproduct. Solution: You must accelerate the coupling rate. Introduce a nucleophilic additive like HOBt (Hydroxybenzotriazole) to rapidly convert the O-acylisourea into an active ester, which is less sterically demanding and highly reactive toward amines.

Q2: I am losing my product during the saponification (NaOH/MeOH) of Cbz-Sar-Gly-OEt. The NMR shows a complete loss of the Cbz group and the formation of cyclic byproducts. What is happening? A2: You are observing base-catalyzed Diketopiperazine (DKP) formation. Standard peptide bonds overwhelmingly favor the trans conformation. However, N-methylation (as in sarcosine) reduces the energy barrier for cis/trans isomerization, significantly increasing the population of the cis conformer[2]. This cis geometry brings the N-terminal and C-terminal ends of the dipeptide into close spatial proximity[2]. Under basic aqueous conditions, the molecule rapidly undergoes intramolecular cyclization, ejecting the ester alcohol to form a stable DKP ring[1]. Solution: Abandon the ethyl/methyl ester strategy. Switch to a tert-butyl ester (H-Gly-OtBu)[3]. The tert-butyl group is cleaved under acidic conditions (TFA/CH₂Cl₂), which is completely orthogonal to the base-catalyzed DKP formation pathway.

Q3: How do I remove the dicyclohexylurea (DCU) byproduct that keeps co-eluting with my Cbz-Sar-Gly-OH? A3: DCU is notoriously difficult to remove from short, relatively polar dipeptides because it exhibits partial solubility in organic solvents like dichloromethane and ethyl acetate. Solution: Replace DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct from EDC is highly water-soluble and is quantitatively removed during the standard aqueous acidic/basic washing phases of your workup.

Quantitative Strategy Comparison

To highlight the impact of these mechanistic adjustments, the table below summarizes the expected outcomes when transitioning from a traditional synthetic route to our optimized protocol.

Synthetic StrategyCoupling ReagentsC-Terminal ProtectionDeprotection ConditionMajor Byproduct RisksExpected Overall Yield
Traditional DCCEthyl Ester (-OEt)NaOH / MeOH (Base)N-acylurea, DKP40% – 55%
Optimized EDC·HCl + HOBttert-Butyl Ester (-OtBu)TFA / CH₂Cl₂ (Acid)None80% – 88%

Validated Step-by-Step Protocol: The tert-Butyl Ester Route

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs) and analytical checkpoints, you can verify the success of each transformation before proceeding, eliminating downstream failures.

Phase 1: Synthesis of Cbz-Sar-Gly-OtBu
  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve Cbz-Sar-OH (1.0 eq, 10 mmol) and H-Gly-OtBu·HCl (1.0 eq, 10 mmol) in 30 mL of anhydrous DMF.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 22 mmol) dropwise to neutralize the glycine hydrochloride salt.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HOBt (1.1 eq, 11 mmol) followed by EDC·HCl (1.1 eq, 11 mmol).

  • Coupling: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 12 hours.

  • In-Process Control (IPC) - TLC: Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in CH₂Cl₂). Self-Validation: The starting material H-Gly-OtBu will stain positive with Ninhydrin (purple spot). The successful formation of Cbz-Sar-Gly-OtBu is confirmed by a new UV-active spot (254 nm) that is strictly Ninhydrin-negative (due to the lack of a free primary amine).

  • Workup: Quench the reaction with 50 mL of distilled water and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers successively with 5% KHSO₄ (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (30 mL). This step removes the water-soluble EDC urea byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Cbz-Sar-Gly-OtBu as a clear oil or white foam[3].

Phase 2: Acidic Cleavage to Cbz-Sar-Gly-OH
  • Deprotection: Dissolve the crude Cbz-Sar-Gly-OtBu in 20 mL of a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (CH₂Cl₂).

  • Reaction: Stir at room temperature for 1.5 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the TFA.

  • Azeotropic Removal: Co-evaporate the residue with toluene (3 x 20 mL) to strip away any residual TFA traces.

  • Precipitation: Triturate the resulting oily residue with ice-cold diethyl ether. The target Cbz-Sar-Gly-OH will precipitate as a highly pure white solid[3]. Filter and dry under high vacuum.

  • Validation Check (NMR): Analyze the final product via ¹H-NMR. Self-Validation: Successful deprotection is definitively confirmed by the complete disappearance of the massive 9-proton singlet at ~1.4 ppm, which corresponds to the cleaved tert-butyl group.

References[3] Titlestad, K. "Cyclic Tetra- and Octapeptides of Sarcosine in Combination with Alanine or Glycine. Syntheses and Conformation." Acta Chemica Scandinavica, 1977.

URL: 1] "Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production." Organic Process Research & Development - ACS Publications, 2021. URL: 2] "Construction of hybrid peptide synthetases by module and domain fusions." PMC - National Institutes of Health, 1999. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Carbobenzyloxy (Cbz) Deprotection Side Reactions

Welcome to the Technical Support Center for Carbobenzyloxy (Cbz/Z) deprotection. The Cbz group is a foundational amine protecting group in peptide and organic synthesis, prized for its orthogonality to Boc and Fmoc group...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbobenzyloxy (Cbz/Z) deprotection. The Cbz group is a foundational amine protecting group in peptide and organic synthesis, prized for its orthogonality to Boc and Fmoc groups[1],[2]. However, its removal—typically via catalytic hydrogenolysis or strong acidolysis—can induce complex, yield-destroying side reactions[3],[1].

This guide provides researchers, scientists, and drug development professionals with causal explanations and self-validating troubleshooting protocols to overcome incomplete deprotections, catalyst poisoning, and undesired structural modifications.

Mechanistic Overview of Cbz Deprotection

CbzDeprotection Start Cbz-Protected Amine Hydro Catalytic Hydrogenation (Pd/C, H2) Start->Hydro Acid Acidolysis (HBr/AcOH) Start->Acid Success1 Free Amine + Toluene + CO2 Hydro->Success1 Ideal Pathway Side1 Catalyst Poisoning (S-compounds, amines) Hydro->Side1 Inhibition Side2 Over-Reduction (Alkenes, Halogens) Hydro->Side2 Poor Selectivity Success2 Free Amine + Benzyl Bromide + CO2 Acid->Success2 Ideal Pathway Side3 Electrophilic Benzylation (Tyr, Trp, Met) Acid->Side3 Carbocation Attack

Logical workflow of Cbz deprotection pathways and associated side reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: My catalytic hydrogenation (Pd/C, H₂) is stalling before completion. What is the mechanism of this failure, and how can I overcome it? Causality: Stalling is almost always a result of catalyst poisoning or severe steric hindrance. Palladium catalysts are highly susceptible to poisoning by sulfur-containing residues (e.g., Methionine, Cysteine, or thiophene moieties) or highly basic amines[4],[5]. Sulfur's lone pairs coordinate irreversibly to the empty d-orbitals of the palladium surface, physically blocking the adsorption and dissociation of H₂ gas[6]. Additionally, the newly liberated free amine can coordinate to the catalyst, reducing its turnover frequency[3]. Solutions:

  • Acidic Modifiers: Add a stoichiometric amount of acetic acid (AcOH) or a few drops of HCl. This protonates the product amine, preventing it from coordinating to the Pd surface[6].

  • Catalyst Switch: Switch from standard 10% Pd/C to, which is often more active and slightly more resistant to mild poisoning[5],[7].

  • Transfer Hydrogenation: Use ammonium formate or 1,4-cyclohexadiene as a hydrogen donor. This generates hydrogen in situ at the catalyst surface, often overpowering mild kinetic barriers[6],.

Q2: I am using HBr in acetic acid to cleave the Cbz group, but LC-MS shows a mass increase of +90 Da on my peptide. What is happening? Causality: A mass increase of +90 Da corresponds to the addition of a benzyl group (C₇H₇). Unlike hydrogenolysis, which generates inert toluene and CO₂, acidolysis with HBr/AcOH proceeds via a mechanism that generates benzyl bromide or a highly electrophilic benzyl cation intermediate[1]. If your peptide contains electron-rich nucleophilic side chains—specifically the indole ring of Tryptophan (Trp) or the phenol ring of Tyrosine (Tyr)—these residues will undergo irreversible electrophilic aromatic substitution (benzylation)[5]. Solutions: You must trap the electrophile before it reacts with your peptide. Introduce a carbocation scavenger cocktail. Adding anisole, thioanisole, or phenol (typically 5-10% v/v) provides a highly reactive, sacrificial electron-rich sink that outcompetes the peptide side chains for the benzyl cation.

Q3: My substrate contains an alkene and a halogen (e.g., aryl bromide). How do I remove the Cbz group without over-reduction or dehalogenation? Causality: Standard Pd/C hydrogenation is thermodynamically powerful enough to reduce olefins to alkanes and undergo oxidative addition into carbon-halogen bonds, leading to hydrodehalogenation[3]. Solutions: Avoid palladium-catalyzed hydrogenolysis entirely. Instead, utilize orthogonal cleavage methods. Mild Lewis acid-mediated cleavage using Trimethylsilyl iodide (TMSI) in dichloromethane, or acidolysis with HBr/AcOH, will cleanly remove the Cbz group without affecting alkenes or aryl halides[4],.

Quantitative Data Summary: Cbz Deprotection Methods

The following table summarizes typical reaction conditions, expected timeframes, and primary side reactions to help you select the optimal method for your substrate[3],[8].

Cleavage MethodStandard Reagents & ConditionsTypical TimePrimary Side ReactionsMitigation Strategy
Catalytic Hydrogenation 5-10% Pd/C, H₂ (1-3 atm), MeOH/EtOH, 25°C1-4 hoursCatalyst poisoning, alkene reduction, dehalogenationAdd AcOH; use Pearlman's catalyst (Pd(OH)₂/C)
Transfer Hydrogenation Pd/C, Ammonium formate, MeOH, 60°C15-60 minsSubstrate hydrolysis (if base-sensitive)Monitor strictly via LC-MS; limit heating
Strong Acidolysis 33% HBr in AcOH, 25°C1-2 hoursElectrophilic benzylation of Trp/Tyr/MetAdd scavengers (Anisole, Thioanisole)
Lewis Acid Cleavage TMSI, DCM, 0°C to 25°C2-5 hoursCleavage of Boc, tBu, or sensitive ethersControl stoichiometry and temperature
Validated Experimental Protocols
Protocol A: Self-Validating Catalytic Transfer Hydrogenation (CTH)

This protocol utilizes ammonium formate to bypass standard H₂ gas limitations and is highly effective for substrates prone to mild catalyst poisoning[6].

  • Preparation: In a rigorously clean, dry round-bottom flask, dissolve the Cbz-protected amine (1.0 mmol) in anhydrous Methanol (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric. Add it to the solvent under a blanket of Argon to prevent ignition.

  • Donor Addition: Add solid ammonium formate (5.0-10.0 equivalents) in one portion[6].

  • Reaction (Self-Validation Step 1): Equip the flask with a reflux condenser and heat to 60°C. The reaction is self-validating: the visible evolution of CO₂ and NH₃ gas bubbles confirms the in situ generation of active hydrogen at the catalyst surface.

  • Monitoring (Self-Validation Step 2): Check the reaction via TLC (e.g., 9:1 DCM:MeOH, Ninhydrin stain) every 15 minutes. The disappearance of the UV-active Cbz spot and the appearance of a Ninhydrin-positive (purple/pink) free amine spot validates completion.

  • Workup: Cool to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[6]. Wash the filter cake with excess Methanol. Concentrate the filtrate in vacuo.

Protocol B: Acid-Catalyzed Deprotection with Scavengers (HBr/AcOH)

This protocol is designed to prevent electrophilic benzylation in complex, electron-rich peptides[4],.

  • Preparation: Dissolve the Cbz-protected peptide (1.0 mmol) in glacial acetic acid (5 mL)[3].

  • Scavenger Addition: Add Anisole (0.5 mL) and Thioanisole (0.5 mL) to the stirring solution. Causality: These act as sacrificial nucleophiles to quench the highly reactive benzyl cation before it can attack the peptide.

  • Acid Addition: Slowly add a 33% w/w solution of HBr in acetic acid (5 mL) dropwise at room temperature[3].

  • Reaction: Stir for 1 to 2 hours. Monitor via LC-MS to ensure the +90 Da benzylated byproduct is absent.

  • Precipitation (Self-Validation): Pour the reaction mixture into 50 mL of ice-cold diethyl ether[3]. The immediate formation of a white precipitate (the hydrobromide salt of the deprotected peptide) visually validates the successful cleavage and phase separation from the organic-soluble benzyl-scavenger adducts.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the pellet twice more with cold ether to remove residual acid and scavengers. Dry the final product under high vacuum.

References
  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at:[Link]

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Available at:[Link]

  • National Center for Biotechnology Information (PMC). "N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors." Available at:[Link]

  • Chemical Communications (RSC Publishing). "Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks." DOI: 10.1039/C9CC00720B. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection

Welcome to the Technical Support Center for Carboxybenzyl (Cbz or Z) deprotection. The Cbz group is a cornerstone of amine protection in peptide synthesis, PROTAC development, and complex small-molecule drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carboxybenzyl (Cbz or Z) deprotection. The Cbz group is a cornerstone of amine protection in peptide synthesis, PROTAC development, and complex small-molecule drug discovery. While standard hydrogenolysis (Pd/C, H₂) is typically robust, researchers frequently encounter sluggish kinetics, stalled reactions, or incomplete cleavage when dealing with complex, sterically hindered, or polyfunctional substrates.

As an Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the causality behind deprotection failures—ranging from catalyst poisoning to mass transfer limitations—and provide self-validating experimental workflows to rescue your synthesis.

Diagnostic Workflow: Identifying the Root Cause

Before altering your protocol, you must diagnose why the deprotection is failing. The following decision tree maps the logical relationship between substrate properties and the appropriate troubleshooting intervention.

CbzTroubleshooting Start Incomplete Cbz Deprotection Q1 Does substrate contain S, P, or heavy halogens? Start->Q1 Poisoning Catalyst Poisoning (Pd surface deactivated) Q1->Poisoning Yes Q2 Is substrate poorly soluble in MeOH/EtOH? Q1->Q2 No AltMethod Switch to HBr/AcOH or Nucleophilic Cleavage Poisoning->AltMethod SolvIssue Mass Transfer Limitation (Poor surface adsorption) Q2->SolvIssue Yes Q3 Is the Cbz group sterically hindered? Q2->Q3 No ChangeSolv Use THF/EtOAc co-solvents or warm to 40-50 °C SolvIssue->ChangeSolv Steric Poor Active Site Access or Product Inhibition Q3->Steric Yes AddAcid Add AcOH, use Pd(OH)2/C, or Transfer Hydrogenation Steric->AddAcid

Decision tree for troubleshooting incomplete Cbz deprotection workflows.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my catalytic hydrogenation (Pd/C, H₂) stall at 50-60% conversion?

A1: Stalling is rarely a matter of insufficient time; it is typically driven by catalyst poisoning or product inhibition .

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by functional groups containing lone pairs that bind irreversibly to the metal surface. Sulfur-containing moieties (thiols, thioethers, thiophenes) or residual impurities from previous steps are the most common culprits[1].

  • Product Inhibition: As the Cbz group is cleaved, the newly formed free amine can coordinate directly to the palladium catalyst, blocking the active sites and halting turnover[1][2].

  • Scientific Intervention: If sulfur is present, transition metals will fail; switch to an acid-mediated cleavage[3]. If product inhibition is suspected, adding a weak acid (like acetic acid) protonates the free amine, preventing its coordination to the metal surface[1].

Q2: My PROTAC/peptide is highly insoluble in methanol. How does this affect hydrogenolysis?

A2: Catalytic hydrogenation is a heterogeneous process. The substrate must physically adsorb onto the Pd/C surface for the transfer of hydrogen atoms to occur. Poor solubility in standard alcoholic solvents (MeOH/EtOH) creates a severe mass transfer limitation, restricting the substrate's access to the catalyst's active sites[1].

  • Scientific Intervention: Do not force a suspension reaction. Utilize co-solvents such as THF or EtOAc to ensure complete dissolution, or moderately increase the reaction temperature to 40-50 °C to maintain a homogeneous solution[1].

Q3: When should I use Catalytic Transfer Hydrogenation (CTH) instead of H₂ gas?

A3: CTH utilizes hydrogen donors like ammonium formate instead of H₂ gas. It is highly recommended when dealing with sluggish reactions caused by inadequate gas-liquid mixing or mild steric hindrance[1]. Ammonium formate decomposes into H₂, CO₂, and NH₃ directly on the palladium surface, providing a highly active, localized source of hydrogen that often accelerates deprotection faster than a standard hydrogen balloon[4].

Q4: How does the HBr/AcOH deprotection mechanism work, and when is it preferred?

A4: Acid-mediated deprotection is the preferred non-reductive method when the substrate contains severe catalyst poisons (e.g., thiophenes) or reducible functional groups (e.g., alkenes)[3]. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by an Sₙ2 nucleophilic attack by the bromide ion on the benzylic carbon. This liberates benzyl bromide, carbon dioxide, and the amine hydrobromide salt[5][6].

Quantitative Comparison of Deprotection Strategies

Use the following table to benchmark your current conditions against field-proven alternatives.

Deprotection MethodCatalyst / ReagentTypical ConditionsYield RangeTroubleshooting Application
Standard Hydrogenolysis 10% Pd/C, H₂ gasMeOH/EtOAc, RT, 1-16 h85-98%Baseline method; add AcOH to prevent product inhibition[1].
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂MeOH, 60 °C, 0.5-6 h90-99%Overcomes poor H₂ mixing; mild on reducible groups[1][4].
High-Activity Hydrogenolysis Pd(OH)₂/C (Pearlman's)EtOAc/MeOH, RT to 40 °C80-95%Highly active; ideal for sterically hindered Cbz groups[2].
Acid-Mediated Cleavage 33% HBr in AcOHGlacial AcOH, RT, 1-4 h75-90%Bypasses Pd-poisoning completely (e.g., thiophenes)[3][6].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure causality and prevent downstream failures.

Protocol A: Optimized Catalytic Hydrogenation (Addressing Product Inhibition)

Use this protocol when standard Pd/C reactions stall due to the newly formed amine coordinating to the catalyst.

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent mixture (e.g., MeOH/EtOAc 1:1) to ensure complete solubility. Self-Validation: The solution must be completely clear before proceeding.

  • Acid Additive: Add 1.0-2.0 equivalents of glacial acetic acid. This protonates the resulting amine, preventing catalyst poisoning via product inhibition[1][2].

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% relative to substrate) under an inert argon atmosphere to prevent spontaneous solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain vigorous stirring under a hydrogen balloon. Self-Validation: Monitor by LC-MS. If the reaction stalls at 50% despite the acid additive, you likely have sulfur contamination.

  • Work-up: Filter the suspension through a tightly packed pad of Celite to remove the palladium. Concentrate the filtrate in vacuo.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Use this protocol to overcome poor gas-liquid mass transfer or mild steric hindrance.

  • Setup: Dissolve the substrate in MeOH or EtOH.

  • Reagents: Add 10% Pd/C (10 mol%) followed by an excess of dry ammonium formate (5-10 equiv)[1][4].

  • Reaction: Heat the mixture to 60 °C. The thermal decomposition of ammonium formate will generate a localized, high-concentration hydrogen environment on the catalyst surface.

  • Monitoring: Track the disappearance of the starting material by TLC or LC-MS. CTH is typically much faster than balloon hydrogenation (often complete in <2 hours).

  • Work-up: Cool to room temperature, filter through Celite, and evaporate the solvent. Re-dissolve in an organic solvent and wash with water to remove excess ammonium salts.

Protocol C: Acid-Mediated Cleavage (HBr/AcOH)

Use this protocol when the substrate contains transition-metal poisons (e.g., sulfur heterocycles) or reducible double bonds.

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in glacial acetic acid[2].

  • Reagent Addition: Slowly add a 33% w/w solution of HBr in acetic acid at room temperature[2][6].

  • Reaction: Stir vigorously at room temperature. The reaction generates CO₂ gas and benzyl bromide as byproducts[5].

  • Precipitation (Self-Validation): Upon completion (monitored by LC-MS), pour the reaction mixture into a large volume of cold diethyl ether. The product should immediately precipitate as an amine hydrobromide salt[2].

  • Isolation: Centrifuge or filter the precipitate, washing thoroughly with cold ether to remove the toxic benzyl bromide byproduct and residual acetic acid.

Sources

Optimization

Technical Support Center: Synthesis of Carbobenzyloxysarcosylglycine (Z-Sar-Gly-OH)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Carbobenzyloxysarcosylglycine (Z-Sar-Gly-OH). This document is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Carbobenzyloxysarcosylglycine (Z-Sar-Gly-OH). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific dipeptide synthesis. We will address frequently encountered issues, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the highest purity and yield for your product.

Section 1: The Synthetic Workflow - A Reference Guide

The synthesis of Z-Sar-Gly-OH is a foundational example of solution-phase peptide coupling. A common and effective method involves the activation of the carboxylic acid of N-terminally protected Z-Sarcosine, followed by coupling with glycine. The workflow below outlines a standard protocol using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Standard Synthesis Protocol
  • Dissolution: Dissolve Z-Sarcosine (1.0 eq.) and Glycine (1.0-1.1 eq.) in a suitable solvent mixture, such as Dioxane/Water or Tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical to minimize side reactions, particularly racemization (though not a risk for glycine and sarcosine) and byproduct formation.

  • Activation & Coupling: While stirring at 0°C, add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in the reaction solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Byproduct Removal: A white precipitate, dicyclohexylurea (DCU), will form. Filter the reaction mixture to remove the DCU. Wash the precipitate with a small amount of the reaction solvent to recover any trapped product.

  • Workup:

    • Acidify the filtrate with a dilute acid (e.g., 1N HCl) to protonate any unreacted carboxylates and the desired product.

    • Extract the aqueous phase with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Dissolve Z-Sarcosine & Glycine cooling 2. Cool to 0°C reagents->cooling coupling 3. Add DCC Solution (Activation & Coupling) cooling->coupling stir 4. Stir Overnight coupling->stir filter_dcu 5. Filter DCU Byproduct stir->filter_dcu extract 6. Acidify & Extract filter_dcu->extract purify 7. Recrystallize extract->purify product Pure Z-Sar-Gly-OH purify->product

Caption: General workflow for the solution-phase synthesis of Z-Sar-Gly-OH.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction produced a low yield of the desired product, and I isolated a large amount of a white, insoluble precipitate. What is it?

A: The white, insoluble precipitate is almost certainly dicyclohexylurea (DCU) , the byproduct of the DCC coupling agent. While its formation is expected, an excessive amount relative to your product yield points to side reactions. The primary culprits are:

  • Over-activation Side Reaction: The highly reactive O-acylisourea intermediate, formed when DCC activates Z-Sarcosine, can rearrange into an unreactive N-acylurea byproduct. This permanently consumes your starting material and the coupling agent.[1]

  • Hydrolysis of Activated Ester: If there is excess water in your solvents, the activated Z-Sarcosine can be hydrolyzed back to its original form, consuming DCC in the process without forming the desired peptide bond.

Troubleshooting Steps:

  • Control Stoichiometry: Do not use a large excess of DCC. A 1.05-1.1 molar equivalent is typically sufficient.

  • Use an Additive: To suppress N-acylurea formation, include an additive such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) (approx. 1.1 eq.). These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine of glycine.

  • Ensure Anhydrous Conditions: Use dry solvents. While some protocols use aqueous mixtures, minimizing water content can prevent hydrolysis of the activated intermediate.

Q2: HPLC analysis of my crude product shows a significant peak for unreacted Z-Sarcosine. How can I improve coupling efficiency?

A: The presence of unreacted Z-Sarcosine indicates incomplete coupling. This can stem from several factors.

  • Insufficient Activation: The amount or reactivity of the coupling agent was not enough to drive the reaction to completion.

  • Poor Solubility: One of the starting materials may not be fully dissolved, reducing its effective concentration.

  • Steric Hindrance/Low Reactivity: While not a major issue for glycine, sarcosine's N-methyl group can slightly reduce reactivity compared to a primary amine. In more complex syntheses, this can be a significant factor.[2]

Troubleshooting Steps:

  • Optimize Coupling Reagent:

    • If using DCC alone, consider adding HOBt as mentioned above.

    • Switch to a more efficient, water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , especially if running the reaction in more aqueous conditions.

    • For difficult couplings, consider using uronium/aminium-based reagents like HBTU or HATU , which are known for their high efficiency.[3]

  • Monitor the Reaction: Before the workup, check for the presence of starting material using Thin Layer Chromatography (TLC). If Z-Sarcosine is still present after several hours, an additional portion of the activating agent can be added.

  • Solvent Selection: Ensure your solvent system (e.g., THF, DMF, Dioxane) fully dissolves both starting materials at the reaction temperature.

Q3: My mass spectrum shows the correct mass for Z-Sar-Gly-OH, but my NMR shows residual signals, and the product is oily or has a low melting point. What's the problem?

A: This points to the presence of impurities that are not easily removed by a simple extraction, most commonly residual solvents or byproducts from the coupling reaction.

  • Residual Solvents: High-boiling point solvents like DMF can be difficult to remove completely.

  • Urea Byproducts: If you used a water-soluble carbodiimide like EDC, the corresponding urea byproduct is also water-soluble and may be retained in the product phase if the washes are not thorough.

  • Salts: Incomplete neutralization or excessive use of acid/base during workup can lead to salt contamination.

Troubleshooting Steps:

  • Thorough Washing: During the workup, perform multiple washes of the organic layer with dilute acid, then dilute base (like 5% NaHCO₃ solution), and finally brine to remove both acidic and basic impurities.

  • Effective Drying: After drying the organic layer with a desiccant like MgSO₄ or Na₂SO₄, ensure all solvent is removed under high vacuum. If the product is an oil, co-evaporation with a more volatile solvent like dichloromethane (DCM) can help remove residual high-boiling solvents.

  • Purification is Key: An oily or low-melting product often requires more rigorous purification.

    • Recrystallization: Experiment with different solvent systems (e.g., Ethyl Acetate/Hexane, DCM/Ether, Acetone/Water) to induce crystallization.

    • Flash Chromatography: If recrystallization fails, purification via silica gel column chromatography is a reliable alternative.

Section 3: Analytical & Detection FAQs
Q1: What is the recommended HPLC method for analyzing Z-Sar-Gly-OH purity?

A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the standard method.[4][5]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

  • Gradient: A typical gradient would run from 5% B to 95% B over 20-30 minutes.

  • Detection: UV detection at 214 nm (for the peptide bond) and 254 nm (for the carbobenzyloxy group).

Q2: How can Mass Spectrometry (MS) help identify impurities?

A: MS is an indispensable tool for identifying impurities by their mass-to-charge ratio (m/z).[6] When coupled with HPLC (LC-MS), you can determine the exact mass of peaks separated in your chromatogram. This allows you to confirm the identity of your product and tentatively identify impurities based on their expected masses.[2][7]

Troubleshooting Logic Diagram

Troubleshooting cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Analyze Crude Product (HPLC, MS, NMR) issue1 Low Yield & Excess Precipitate start->issue1 issue2 Unreacted Z-Sarcosine start->issue2 issue3 Product is Oily/ Impure by NMR start->issue3 cause1 N-Acylurea Formation [Side Reaction] issue1->cause1 cause2 Incomplete Coupling issue2->cause2 cause3 Residual Solvents/ Byproducts issue3->cause3 sol1 Use HOBt/NHS Additive Control Stoichiometry cause1->sol1 sol2 Use Stronger Coupling Agent (HATU/HBTU) Monitor Reaction (TLC) cause2->sol2 sol3 Improve Workup Washes Purify via Recrystallization or Chromatography cause3->sol3

Caption: A logical flow for troubleshooting common synthesis issues.

Section 4: Summary of Common Impurities
Impurity NameFormulaMolecular Weight ( g/mol )Detection MethodOrigin
Z-Sar-Gly-OH (Product) C₁₃H₁₆N₂O₅280.28HPLC, MS, NMRDesired Product
Z-SarcosineC₁₁H₁₃NO₄223.22HPLC, MS, NMRUnreacted Starting Material
GlycineC₂H₅NO₂75.07HPLC (with derivatization), NMRUnreacted Starting Material
Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.34Insoluble precipitate, NMRByproduct of DCC coupling agent
N-AcylureaC₂₄H₃₅N₃O₅461.55HPLC, MS, NMRRearrangement of DCC-activated Z-Sarcosine[1]
References
  • Grosse, S., Samonig, M., De Pra, M., & Steiner, F. (n.d.). Impurity profiling of the synthetic peptide LL-37 using high-performance liquid chromatography with combined UV and single quadrupole mass spectrometric detection. Thermo Fisher Scientific.
  • Agilent Technologies. (n.d.). Identification of Therapeutic Peptide and its Impurities.
  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
  • Gstöttner, C., et al. (2025, February 2). Investigation of Impurities in Peptide Pools. MDPI. Available at: [Link]

  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.

Sources

Reference Data & Comparative Studies

Validation

Synthesizing Z-Sar-Gly: A Comparative Guide to Solid-Phase vs. Solution-Phase Methodologies

The dipeptide Z-Sar-Gly (Benzyloxycarbonyl-Sarcosyl-Glycine) is a highly versatile building block in modern peptide chemistry. Comprising an N-protected sarcosine (N-methylglycine) and a glycine residue, it is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

The dipeptide Z-Sar-Gly (Benzyloxycarbonyl-Sarcosyl-Glycine) is a highly versatile building block in modern peptide chemistry. Comprising an N-protected sarcosine (N-methylglycine) and a glycine residue, it is frequently utilized in the synthesis of cyclic tetrapeptides and octapeptides[1], as well as in the development of targeted antineoplastic agents, such as peptide-functionalized Au(III)-dithiocarbamato complexes[2].

When synthesizing short, modified peptides like Z-Sar-Gly, chemists must choose between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). This guide objectively compares both methodologies, providing mechanistic insights, quantitative data, and self-validating protocols to optimize your synthetic strategy.

Mechanistic Rationale & Strategic Selection

The choice between SPPS and LPPS is dictated by the fundamental principles of atom economy, steric hindrance, and sequence length.

Why LPPS is Classically Favored for Z-Sar-Gly: For a simple dipeptide, Solution-Phase Synthesis (LPPS) is generally the superior choice[3]. The overhead associated with resin swelling, attachment, and cleavage in SPPS drastically reduces the atom economy for a two-amino-acid sequence[4]. Furthermore, LPPS allows for the use of the mixed anhydride activation method . Causality Insight: The mixed anhydride method (using isobutyl chloroformate) is highly efficient but historically prone to causing racemization via oxazolone formation in chiral amino acids. However, because Sarcosine is achiral, this risk is completely neutralized[2]. This allows chemists to perform rapid, high-yielding couplings at low temperatures (-15 °C) without sacrificing optical purity.

When to Choose SPPS: Solid-Phase Synthesis (SPPS) becomes advantageous if Z-Sar-Gly is not the final product but rather a fragment of a much longer sequence being built iteratively[5]. By anchoring the C-terminal glycine to an insoluble resin, SPPS allows for the use of large reagent excesses to drive the coupling of sterically hindered secondary amines (like sarcosine) to completion, followed by simple filtration to remove byproducts[6].

Quantitative Performance Comparison

The following table summarizes the key performance indicators for synthesizing Z-Sar-Gly using both methodologies, based on established empirical data[1][5][6].

ParameterSolution-Phase Synthesis (LPPS)Solid-Phase Synthesis (SPPS)
Typical Yield 84–86% (Overall)[1]65–75% (Post-cleavage)
Crude Purity >95% (Post-crystallization)~85–90% (Requires Prep-HPLC)
Synthesis Time 1–2 Days4–6 Hours (Excluding HPLC)
Scalability Multi-gram to KilogramMilligram to Gram
Cost-Effectiveness High (Inexpensive reagents)Low (Resin & solvent overhead)

Visualizing the Workflows

G cluster_LPPS Solution-Phase (LPPS) cluster_SPPS Solid-Phase (SPPS) L1 Activation: Z-Sar-OH + IBCF L2 Coupling: Add H-Gly-OtBu L1->L2 L3 Purification: Liquid Extraction L2->L3 L4 Deprotection: TFA Cleavage L3->L4 S1 Loading: Fmoc-Gly-Wang Resin S2 Deprotection: 20% Piperidine S1->S2 S3 Coupling: Z-Sar-OH + DIC/Oxyma S2->S3 S4 Cleavage: 95% TFA S3->S4

Caption: Workflow comparison of Solution-Phase vs. Solid-Phase Synthesis for Z-Sar-Gly.

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Synthesis (LPPS) via Mixed Anhydride

This protocol leverages orthogonal protection (N-terminal Z group, C-terminal OtBu group) to prevent self-condensation[1][2].

Step 1: Mixed Anhydride Activation

  • Dissolve Z-Sar-OH (1.0 eq) in anhydrous THF.

  • Add N-methylmorpholine (NMM, 1.0 eq) and cool the mixture to -15 °C. Causality: NMM is a mild base that neutralizes HCl generated in the next step without causing premature decomposition of the mixed anhydride.

  • Dropwise add isobutyl chloroformate (IBCF, 1.0 eq) and stir for 10 minutes[2]. Validation Checkpoint: Perform TLC (Hexane/EtOAc). The Z-Sar-OH spot should disappear, indicating complete activation.

Step 2: Nucleophilic Coupling

  • In a separate flask, prepare a cooled suspension of H-Gly-OtBu (1.5 eq) and NMM (1.1 eq) in THF[2].

  • Add the Glycine solution to the activated Z-Sar-OH mixture. Stir at -15 °C for 1 hour, then allow it to reach room temperature overnight. Validation Checkpoint: LC-MS analysis of the crude mixture should show the prominent [M+H]+ peak for Z-Sar-Gly-OtBu.

Step 3: Deprotection

  • Extract the product using EtOAc and wash with 5% citric acid, 5% NaHCO3, and brine to remove unreacted precursors.

  • Treat the purified Z-Sar-Gly-OtBu with Trifluoroacetic Acid (TFA) for 1 hour to cleave the tert-butyl ester[1]. Causality: The Z-protecting group is highly stable to TFA, allowing selective C-terminal deprotection.

  • Evaporate TFA and crystallize the resulting Z-Sar-Gly-OH.

G A Z-Sar-OH (Achiral Acyl Donor) C Mixed Anhydride Intermediate A->C Activation B Isobutyl Chloroformate + NMM (-15°C) B->C E Z-Sar-Gly-OtBu (Target Dipeptide) C->E Coupling D H-Gly-OtBu (Nucleophile) D->E

Caption: Mixed anhydride activation pathway for Z-Sar-Gly-OtBu synthesis.

Protocol B: Solid-Phase Synthesis (SPPS) via Fmoc/Z Strategy

This protocol is ideal if the dipeptide is being synthesized using an automated peptide synthesizer[5][7].

Step 1: Resin Preparation & Deprotection

  • Swell Fmoc-Gly-Wang resin (substitution ~0.7 mmol/g) in DMF for 1 hour[5].

  • Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group[5]. Validation Checkpoint: Perform a Kaiser test. The resin beads should turn dark blue, confirming the presence of free primary amines on the glycine.

Step 2: Coupling

  • Dissolve Z-Sar-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) to activate the carboxylic acid.

  • Add the activation mixture to the resin and agitate for 2 hours. Validation Checkpoint: Perform a second Kaiser test. The beads should remain yellow/colorless, indicating complete coupling of the secondary amine (Sarcosine) to the primary amine (Glycine).

Step 3: Cleavage

  • Wash the resin extensively with DMF, followed by DCM, and dry under a vacuum.

  • Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. Causality: Wang resin requires strong acid for cleavage. The Z-group remains intact under these conditions, yielding the desired Z-Sar-Gly-OH directly.

  • Filter the resin, concentrate the filtrate, and precipitate the peptide in cold diethyl ether.

References

  • A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies. Benchchem.
  • What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? MtoZ Biolabs.
  • Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry (RSC Publishing).
  • Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project. GenCefe.
  • Cyclic Tetra- and Octapeptides of Sarcosine in Combination with Alanine or Glycine.
  • Anti-cancer chemotherapeutics in target therapy: from advanced preclinical studies on. Padua Research Archive.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Carbobenzyloxysarcosylglycine

This document provides essential safety and logistical information for the proper disposal of Carbobenzyloxysarcosylglycine (also known as N-Carbobenzyloxyglycine, Z-Gly-OH, or Cbz-glycine). The following procedures are...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of Carbobenzyloxysarcosylglycine (also known as N-Carbobenzyloxyglycine, Z-Gly-OH, or Cbz-glycine). The following procedures are designed to guide researchers, scientists, and drug development professionals in the safe handling and disposal of this compound, ensuring laboratory safety and minimizing environmental impact. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines, in addition to local, state, and federal regulations, is mandatory.

Hazard Identification and Risk Assessment

Carbobenzyloxysarcosylglycine is an N-protected amino acid derivative commonly used in peptide synthesis.[1] While several safety data sheets (SDS) do not classify it as a hazardous substance under GHS or OSHA standards, others indicate potential for irritation and note that its toxicological properties have not been fully investigated.[2][3][4][5] Therefore, the most prudent approach is to handle it as a potentially hazardous chemical, employing standard laboratory safety protocols.

The primary risks associated with this compound are mechanical irritation from dust and potential, though not fully characterized, biological effects.[4][5] It is crucial to prevent the generation and inhalation of dust.[4][5]

Key Chemical and Safety Data:

PropertyValueSource/Notes
Chemical Name N-(Phenylmethoxy)carbonyl]glycine[1][4]
Synonyms Carbobenzyloxysarcosylglycine, Z-Gly-OH, Benzyloxycarbonylglycine[1][4]
CAS Number 1138-80-3[1][4]
Appearance White to off-white solid[4]
Incompatibilities Strong oxidizing agents[2]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[2][5]

The rationale for treating this compound with caution stems from the incomplete toxicological data.[4][5] In a research environment, unknown risk necessitates a higher level of control to ensure personnel safety.

Pre-Disposal Safety Protocol

Before handling Carbobenzyloxysarcosylglycine for disposal, a thorough preparation is essential to mitigate risks.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be performed while wearing the following standard PPE:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are appropriate to prevent skin contact.[2]

  • Safety goggles or glasses: Eye protection compliant with OSHA 29 CFR 1910.133 or European Standard EN166 is mandatory to prevent dust from entering the eyes.[2][5]

  • Laboratory coat: A fully buttoned lab coat protects against incidental skin contact.[2]

Engineering Controls
  • Ventilation: All waste handling activities should be conducted in a well-ventilated area. A certified chemical fume hood is recommended if there is a risk of dust generation or when handling solutions.[4]

Waste Segregation and Collection Workflow

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[6] Different forms of waste containing Carbobenzyloxysarcosylglycine must not be mixed and must be collected in separate, appropriate containers. The following decision tree illustrates the correct segregation workflow.

WasteSegregation cluster_solids Solid Waste cluster_liquids Liquid Waste cluster_sharps Sharps Waste start Waste Containing Carbobenzyloxysarcosylglycine solid_waste Unused/Expired Solid Chemical Contaminated Weigh Boats/Paper Contaminated Gloves/Wipes start->solid_waste Is it a solid or contaminated disposable? liquid_waste Solutions Containing the Compound Rinsate from Decontamination start->liquid_waste Is it a liquid solution or rinsate? sharps_waste Contaminated Needles Broken Glassware start->sharps_waste Is it a contaminated sharp object? solid_container Solid Chemical Waste Container (Clearly Labeled) solid_waste->solid_container Collect in liquid_container Aqueous/Solvent Waste Container (Clearly Labeled, Segregated) liquid_waste->liquid_container Collect in sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container Collect in

Caption: Waste Segregation Decision Tree for Carbobenzyloxysarcosylglycine.

Step-by-Step Disposal Protocols

Follow these detailed methodologies for handling each waste stream. The guiding principle is that any material that has come into contact with the chemical must be treated as hazardous waste.[7]

Protocol 1: Collection of Solid Waste
  • Preparation: Designate a specific, sealed container for solid Carbobenzyloxysarcosylglycine waste. This can be a screw-top wide-mouth jar or a double-bagged polyethylene bag.

  • Collection: Carefully sweep or scoop unused solid chemical into the designated container.[2][4] Avoid actions that create dust.

  • Contaminated Materials: Place all contaminated disposables, such as weighing paper, gloves, and absorbent pads used for cleaning, into the same solid waste container.

  • Labeling: Securely close the container and label it immediately. The label must include:

    • The full chemical name: "Carbobenzyloxysarcosylglycine"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Handle with Care")

    • The date of accumulation

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizers.[2][8]

Protocol 2: Decontamination of Non-Disposable Labware

This protocol is crucial for ensuring that glassware can be safely washed and reused.

  • Initial Rinse: Rinse the contaminated glassware three times with a suitable solvent in which Carbobenzyloxysarcosylglycine is soluble (e.g., methanol, ethanol, or dichloromethane). The volume of each rinse should be approximately 10% of the container's volume.

  • Collect Rinsate: Crucially, this rinsate must be collected and disposed of as hazardous liquid waste.[6][7] Pour the rinsate into the appropriate, labeled liquid waste container.

  • Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures.

Protocol 3: Disposal of Empty Product Containers

An "empty" container that held a non-acutely hazardous chemical can often be disposed of as regular trash, but specific steps must be followed.[6]

  • Empty Thoroughly: Ensure all possible solid material has been removed from the original product container and collected as solid chemical waste.

  • Decontaminate: For best practice, triple rinse the empty container as described in Protocol 2, collecting the rinsate as hazardous waste.[7]

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.

  • Final Disposal: Once clean and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, according to your institution's policy.

Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action is necessary to prevent exposure and contamination.

Small Spill Cleanup (Solid Powder):

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the material and absorbent pads into a designated hazardous waste container.[2][4] Avoid creating dust.

  • Decontamination: Clean the spill surface with a damp cloth or paper towel. Dispose of the cleaning materials as solid hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as required by your institution.

For large spills or spills of solutions, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these systematic procedures, researchers can ensure the safe and environmentally responsible disposal of Carbobenzyloxysarcosylglycine, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Material Safety Data Sheet - Carbobenzyloxyglycine, 98.5% . Cole-Parmer. Available from: [Link]

  • Chemically hazardous waste | Environmental Science Center . The University of Tokyo. Available from: [Link]

  • LABORATORY WASTE MANAGEMENT GUIDELINES . WASH in Health Care Facilities. Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available from: [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). Available from: [Link]

  • Safety Data Sheet: Amino acid . Carl ROTH. Available from: [Link]

  • Amino Acid Standard - SAFETY DATA SHEET . Agilent. Available from: [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS . MDPI. Available from: [Link]

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